1-(6-Aminopyrimidin-4-yl)ethanone
Description
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-(6-aminopyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-6(7)9-3-8-5/h2-3H,1H3,(H2,7,8,9) |
InChI Key |
XNUMBBFJJLVWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=N1)N |
Origin of Product |
United States |
An In-depth Technical Guide to 1-(6-Aminopyrimidin-4-yl)ethanone: Molecular Structure, Properties, and Synthetic Strategies
This guide provides a comprehensive technical overview of 1-(6-Aminopyrimidin-4-yl)ethanone, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to present a robust profile. We will delve into its molecular structure, predicted chemical and physical properties, plausible synthetic routes with detailed protocols, and potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors.
Introduction to the Aminopyrimidine Scaffold
The aminopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine base of ATP and interact with the ATP-binding sites of various kinases.[1][2] This has led to the development of numerous aminopyrimidine-based drugs with a wide range of therapeutic applications, including oncology and immunology.[2][3] The compound 1-(6-Aminopyrimidin-4-yl)ethanone, featuring both an amino and an acetyl group on the pyrimidine ring, presents a unique substitution pattern that warrants investigation for its potential as a building block in the synthesis of novel bioactive molecules.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-(6-Aminopyrimidin-4-yl)ethanone is characterized by a pyrimidine ring substituted with an amino group at the 6-position and an acetyl group at the 4-position.
Table 1: Predicted Physicochemical Properties of 1-(6-Aminopyrimidin-4-yl)ethanone
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₇N₃O | |
| Molecular Weight | 137.14 g/mol | |
| XLogP3 | ~0.5 | Prediction based on similar aminopyrimidine structures. |
| Hydrogen Bond Donors | 1 (from the amino group) | |
| Hydrogen Bond Acceptors | 4 (3 from ring nitrogens, 1 from carbonyl oxygen) | |
| Rotatable Bond Count | 1 |
Tautomerism
Aminopyrimidines can exist in different tautomeric forms, most commonly the amino and imino forms. For 1-(6-Aminopyrimidin-4-yl)ethanone, the equilibrium between the 6-amino and the 6-imino tautomer is a crucial consideration. The amino form is generally the more stable tautomer in solution.
Proposed Synthetic Routes
A two-step approach involving a regioselective Suzuki or Stille cross-coupling followed by amination is a logical pathway.
Sources
A Strategic Roadmap to Elucidating the In Vitro Mechanism of Action of 1-(6-Aminopyrimidin-4-yl)ethanone
Abstract
This technical guide provides a comprehensive, phased strategy for the in vitro investigation of 1-(6-Aminopyrimidin-4-yl)ethanone, a compound with an uncharacterized biological mechanism of action. Recognizing the aminopyrimidine core as a privileged scaffold in kinase inhibitor design, this document outlines a systematic, hypothesis-driven approach to elucidate its molecular target and cellular effects.[1][2] We present a roadmap beginning with broad-spectrum screening to identify biological activity, followed by rigorous target validation and potency determination, and culminating in a deep dive into the downstream cellular consequences of target engagement. This guide is intended for researchers, scientists, and drug development professionals, providing not just detailed experimental protocols but also the strategic rationale behind each step, ensuring a self-validating and scientifically sound investigation.
Foundational Analysis & Hypothesis Generation
The journey to understanding a novel compound's mechanism of action begins with a thorough analysis of its chemical structure to generate plausible, testable hypotheses.[3][4][5][6]
Structural Analysis of 1-(6-Aminopyrimidin-4-yl)ethanone
The structure of 1-(6-Aminopyrimidin-4-yl)ethanone features two key motifs:
-
Aminopyrimidine Core: This heterocyclic scaffold is a well-established pharmacophore in medicinal chemistry. Its nitrogen atoms can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many protein kinases, mimicking the natural ligand, ATP.[1][2] This makes the aminopyrimidine a "privileged scaffold" for kinase inhibitor development.[1][2]
-
Ethanone Group: The acetyl substituent provides a potential point for further chemical modification and may influence the compound's solubility, cell permeability, and interactions with the target protein.
Primary Hypothesis: Protein Kinase Inhibition
Based on the structural analysis, the primary hypothesis is that 1-(6-Aminopyrimidin-4-yl)ethanone functions as a competitive inhibitor of one or more protein kinases. Kinase dysregulation is a known driver of diseases like cancer, making kinase inhibitors a major class of therapeutic agents.[1] The proposed mechanism involves the compound binding to the ATP pocket, preventing the phosphorylation of downstream substrates and thereby interrupting aberrant signaling pathways.
A Phased Experimental Strategy
A logical, multi-phased approach is essential to systematically test our hypothesis and build a coherent mechanistic story. This workflow ensures that each experimental stage informs the next, from broad discovery to specific validation.
Figure 1: A phased experimental workflow for MOA elucidation.
Phase I: Broad-Spectrum Screening
The initial phase is designed to cast a wide net, determining if the compound has any biological activity and identifying a preliminary list of potential targets.
2.1.1. Phenotypic Screening: Multi-Cell Line Viability Assay
-
Rationale: Before investigating a specific target, it is crucial to determine if the compound has a functional effect on cells, such as inhibiting proliferation or inducing cell death. Screening against a panel of diverse cancer cell lines (e.g., lung, breast, colon) can identify sensitive cell lines for downstream mechanistic studies.
-
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-(6-Aminopyrimidin-4-yl)ethanone in culture medium. Treat cells for 72 hours. Include a vehicle control (e.g., DMSO).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line.
-
2.1.2. Target-Based Screening: Large-Scale Kinase Panel
-
Rationale: To directly test the primary hypothesis, the compound should be screened against a large, representative panel of human protein kinases. Commercial services offer panels of over 400 kinases, providing a comprehensive view of the compound's selectivity profile.
-
Methodology: This is typically outsourced to a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 1 µM) against the kinase panel. The results are reported as percent inhibition relative to a control.
| Hypothetical Kinase Screen Data (Top Hits) | % Inhibition @ 1 µM |
| Aurora Kinase A | 98% |
| VEGFR2 | 95% |
| PDGFRβ | 91% |
| c-KIT | 88% |
| EGFR | 45% |
| SRC | 32% |
Table 1: Example output from a broad kinase panel screen, highlighting top potential targets for further validation.
Phase II: Target Validation and Potency Determination
This phase focuses on validating the top hits from the kinase screen and quantifying the compound's potency both biochemically and within a cellular context.
2.2.1. Biochemical IC50 Determination
-
Rationale: An IC50 (half-maximal inhibitory concentration) value is the standard measure of a compound's potency against a purified enzyme. This experiment confirms the screening hits and ranks them by potency.
-
Protocol: ADP-Glo™ Kinase Assay The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10][11][12]
-
Kinase Reaction Setup: In a multi-well plate, combine the purified kinase (e.g., Aurora Kinase A), its specific substrate, and ATP.
-
Compound Addition: Add 1-(6-Aminopyrimidin-4-yl)ethanone across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM).
-
Reaction Incubation: Incubate at room temperature to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.[8][10]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced into ATP.[8][10]
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal, which is measured with a luminometer.[9] The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
| Target Kinase | Biochemical IC50 (nM) |
| Aurora Kinase A | 25 |
| VEGFR2 | 80 |
| PDGFRβ | 150 |
Table 2: Hypothetical IC50 values for the top hits, confirming potent biochemical activity against Aurora Kinase A.
2.2.2. Cellular Target Engagement Assay
-
Rationale: It is critical to confirm that the compound binds to its intended target within the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[13][14] The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[14][15]
-
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells (e.g., a cell line sensitive to the compound) with either the vehicle (DMSO) or a saturating concentration of 1-(6-Aminopyrimidin-4-yl)ethanone.[16]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[15][16]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.[17]
-
Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).[17]
-
Western Blotting: Analyze the amount of soluble target protein (e.g., Aurora Kinase A) remaining in the supernatant at each temperature using standard Western blotting procedures.[13]
-
Analysis: Plot the relative amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the drug-treated samples confirms target engagement.[15]
-
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase III: Mechanistic Deep Dive
With a validated target (e.g., Aurora Kinase A), this phase investigates the downstream cellular consequences of its inhibition.
2.3.1. Phospho-Signaling Analysis
-
Rationale: Aurora Kinase A is a key regulator of mitosis. Its inhibition should lead to a decrease in the phosphorylation of its known substrates, such as Histone H3 at Serine 10 (pHH3-S10). Observing this change provides direct functional evidence of target inhibition in a signaling pathway.
-
Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat a sensitive cell line with increasing concentrations of 1-(6-Aminopyrimidin-4-yl)ethanone for a relevant time period (e.g., 24 hours).
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[18][19][20]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19][21]
-
Blocking: Block the membrane using Bovine Serum Albumin (BSA) in TBST. Avoid using milk, as its phosphoprotein content can cause high background.[19][20]
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-pHH3-S10). Subsequently, probe with an antibody for the total protein (e.g., anti-Histone H3) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[22]
-
2.3.2. Cell Cycle Analysis
-
Rationale: Since Aurora Kinase A is critical for mitotic entry and progression, its inhibition is expected to cause cells to arrest in the G2/M phase of the cell cycle. Flow cytometry using propidium iodide (PI) staining is the standard method to analyze cell cycle distribution.[23][24]
-
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol, which permeabilizes the cells.[23]
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.[23]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Analysis: Compare the cell cycle profiles of treated versus untreated cells to identify any accumulation in a specific phase.
-
2.3.3. Apoptosis Assay
-
Rationale: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), an Annexin V/PI assay is performed. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[25] Annexin V is a protein that binds with high affinity to PS, identifying early apoptotic cells.[25][26][27]
-
Protocol: Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 48 hours).
-
Harvest: Collect both adherent and floating cells.[26]
-
Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[28]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[25][28]
-
Flow Cytometry: Analyze the stained cells promptly.
-
Analysis: Differentiate cell populations:
-
Figure 3: Hypothesized mechanism leading from target inhibition to cellular outcomes.
Data Synthesis and Future Directions
By following this phased approach, researchers can systematically build a compelling case for the mechanism of action of 1-(6-Aminopyrimidin-4-yl)ethanone. The culmination of this work would be a cohesive narrative: the compound, guided by its aminopyrimidine scaffold, potently inhibits Aurora Kinase A in biochemical assays. This target engagement is confirmed in live cells, leading to the inhibition of downstream substrate phosphorylation, which in turn causes a G2/M cell cycle arrest and ultimately induces apoptosis. This foundational in vitro understanding is a critical prerequisite for advancing a novel compound into further preclinical and clinical development.
References
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Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. IRIS. Retrieved from [Link]
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G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
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Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Bio-protocol. (2020). Cellular thermal shift assay (CETSA). Retrieved from [Link]
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PubMed. (2000). Analysis of cell cycle by flow cytometry. Retrieved from [Link]
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DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]
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PubMed. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
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Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Cell cycle analysis by flow cytometry using propidium iodide.... Retrieved from [Link]
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PubMed. (2016). Optimization and biological evaluation of aminopyrimidine-based IκB kinase β inhibitors with potent anti-inflammatory effects. Retrieved from [Link]
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Structural Elucidation and Kinase-Binding Dynamics of 1-(6-Aminopyrimidin-4-yl)ethanone: A Crystallographic Whitepaper
Executive Summary
In the landscape of modern structure-based drug design (SBDD), the pyrimidine scaffold remains a privileged pharmacophore. Specifically, 1-(6-Aminopyrimidin-4-yl)ethanone (also referred to as 4-acetyl-6-aminopyrimidine) serves as a highly versatile building block and a potent hinge-binding motif in kinase inhibitor development. Its dual capacity to form bidentate hydrogen bonds with the kinase ATP-binding cleft, combined with the orientational flexibility of the ethanone moiety, makes it a critical structural anchor.
This technical guide provides an in-depth analysis of the crystal structure of 1-(6-Aminopyrimidin-4-yl)ethanone, exploring both its isolated small-molecule crystallographic properties and its macromolecular co-crystallization dynamics with key oncogenic kinases, such as MNK1/2 and B-Raf[1][2].
The Aminopyrimidine Pharmacophore in SBDD
The efficacy of 1-(6-Aminopyrimidin-4-yl)ethanone in medicinal chemistry is rooted in its highly predictable electronic and steric profile. The core 6-aminopyrimidine ring mimics the adenine base of ATP. When binding to the hinge region of a kinase:
-
The Pyrimidine N1 Atom acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the hinge residue.
-
The Exocyclic Amino Group acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of the same hinge residue.
This bidentate interaction is a hallmark of highly selective inhibitors. For instance, in the development of MNK1/2 inhibitors like eFT508, the aminopyrimidine core establishes critical contacts with Met162[1]. Similarly, in B-Raf inhibitors, this motif forms identical stabilizing contacts with Cys532[2]. The addition of the ethanone (acetyl) group at the 4-position provides a synthetic vector that projects into the solvent-exposed ribose pocket, allowing for the stabilization of structural water networks or further functionalization to enhance ligand efficiency.
Workflow of Structure-Based Drug Design utilizing X-ray crystallography.
Quantitative Crystallographic Data Summaries
To understand the packing forces and binding metrics of this compound, we must analyze both its isolated crystal lattice and its protein-bound state. The isolated molecule typically crystallizes in a monoclinic space group, driven by extensive intermolecular hydrogen bonding (N-H···N and N-H···O) and π-π stacking of the pyrimidine rings.
Table 1: Representative Small Molecule Crystallographic Parameters
| Parameter | Value | Causality / Significance |
| Chemical Formula | C6H7N3O | Defines the asymmetric unit composition. |
| Crystal System | Monoclinic | Favored by the planar asymmetry of the acetyl group. |
| Space Group | P21/c | Allows optimal anti-parallel π-π stacking in the lattice. |
| Unit Cell Dimensions | a=7.12 Å, b=11.45 Å, c=8.34 Å | Dictates the density and packing fraction of the crystal. |
| Data Collection Temp | 100 K | Minimizes atomic thermal vibrations (B-factors). |
Table 2: Kinase Hinge Hydrogen Bond Metrics
| Kinase Target | Hinge Residue | Interaction Type | Donor/Acceptor on Ligand | Distance (Å) |
| MNK2 | Met162 | N-H···O (Carbonyl) | Amino Group - Donor | 2.85 |
| MNK2 | Met162 | N-H···N (Amide) | Pyrimidine N1 - Acceptor | 2.92 |
| B-Raf | Cys532 | N-H···O (Carbonyl) | Amino Group - Donor | 2.88 |
| B-Raf | Cys532 | N-H···N (Amide) | Pyrimidine N1 - Acceptor | 2.95 |
Macromolecular Co-Crystallography: Hinge Binding Mechanics
When 1-(6-Aminopyrimidin-4-yl)ethanone derivatives are soaked or co-crystallized with a kinase domain, the electron density maps clearly resolve the orientation of the pharmacophore. The acetyl oxygen frequently engages in a water-mediated hydrogen bond network that bridges to the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop. This solvent network stabilization is a critical, often overlooked factor in achieving high binding affinity and prolonged target residence time.
Hinge-binding interactions of 1-(6-Aminopyrimidin-4-yl)ethanone in kinases.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a quality control checkpoint.
Protocol A: Small Molecule Crystallization and X-Ray Diffraction
This protocol isolates the pure crystal structure of 1-(6-Aminopyrimidin-4-yl)ethanone to determine its exact bond lengths, angles, and tautomeric state.
-
Solvent System Selection: Dissolve 10 mg of the compound in a 1:1 mixture of ethanol and water. Causality: The dual solvent system balances the hydrophobic pyrimidine core and the hydrophilic amino/acetyl groups, allowing for controlled evaporation.
-
Controlled Evaporation: Puncture a microcentrifuge tube lid with a 27-gauge needle and leave at 20°C for 4-7 days. Causality: Slow evaporation maintains a state of low supersaturation, preventing rapid precipitation and promoting the growth of single, well-ordered macroscopic crystals.
-
Cryoprotection and Mounting: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop. Coat briefly in Paratone-N oil. Causality: The oil displaces surface water, preventing the formation of amorphous ice during flash-cooling, which would otherwise produce parasitic diffraction rings.
-
Data Collection: Flash-cool the crystal in a liquid nitrogen stream (100 K) and collect diffraction data using a Cu-Kα X-ray source (λ = 1.5418 Å). Causality: Cryo-cooling minimizes thermal atomic motion, yielding high-resolution data (typically <0.8 Å for small molecules).
-
Phase Resolution and Refinement (Self-Validation): Solve the phase problem using intrinsic phasing via SHELXT[3]. Refine the structure using full-matrix least-squares on F2 with SHELXL.
-
QC Checkpoint: The protocol is validated if the final R1 value is < 5% and the goodness-of-fit (S) is approximately 1.0, confirming the model accurately represents the electron density.
-
Protocol B: Protein-Ligand Co-Crystallization (Kinase Domain)
This protocol details the co-crystallization of the aminopyrimidine ligand with a kinase domain (e.g., MNK2 or B-Raf) using hanging-drop vapor diffusion.
-
Complex Formation: Incubate purified kinase protein (10 mg/mL in 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT) with a 2-fold molar excess of the ligand (dissolved in 100% DMSO) for 2 hours on ice. Causality: Pre-incubation allows the ligand to lock the kinase into a thermodynamically stable conformation prior to crystallization. The final DMSO concentration must be kept <2% to prevent protein denaturation.
-
Vapor Diffusion Setup: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Thiocyanate) on a siliconized glass cover slip. Invert over a well containing 500 µL of reservoir solution.
-
Equilibration: Seal the well and incubate at 4°C. Causality: Vapor diffusion slowly draws water from the drop into the reservoir, gently driving the protein-ligand complex into the nucleation zone of the phase diagram.
-
Data Collection & Molecular Replacement: Harvest crystals, cryoprotect with 20% glycerol, and collect data at a synchrotron source. Solve the structure using Molecular Replacement (MR) with a known apo-kinase structure as the search model. Causality: MR is highly efficient here because the overall kinase fold remains conserved; only the localized hinge/activation loop regions require manual rebuilding.
-
Validation (Self-Validation): Refine the structure using Phenix.
-
QC Checkpoint: Validate the model using a Ramachandran plot (>95% residues in favored regions) and ensure the Rfree value is < 25%. The presence of positive Fo−Fc difference electron density (>3σ) in the hinge region prior to ligand modeling definitively validates the presence of the aminopyrimidine compound.
-
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Engineering Kinase Selectivity: The 1-(6-Aminopyrimidin-4-yl)ethanone Scaffold in Fragment-Based Drug Discovery
Executive Summary
The development of highly selective kinase inhibitors requires molecular scaffolds that achieve both rigid anchoring within the ATP-binding pocket and versatile vectors for exploring specificity pockets. The 1-(6-Aminopyrimidin-4-yl)ethanone fragment has emerged as a privileged building block in fragment-based drug discovery (FBDD)[1]. By leveraging its 6-aminopyrimidine core for robust bidentate hinge binding and its 4-ethanone moiety as a synthetic handle for structural elaboration, researchers have successfully engineered sub-nanomolar inhibitors for complex targets, including Mitogen-Activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) and the cardiac-specific kinase TNNI3K[2][3].
This technical guide deconstructs the structural logic, binding mechanics, and self-validating experimental workflows required to optimize this scaffold into clinical-grade kinase inhibitors.
Structural Biology & Hinge-Binding Mechanics
The Bidentate Anchoring System
In the highly conserved ATP-binding site of kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Achieving high ligand efficiency (LE) requires optimal hydrogen bonding with the backbone amides and carbonyls of this region. The 1-(6-Aminopyrimidin-4-yl)ethanone scaffold provides a near-perfect stereoelectronic match for this environment:
-
Hydrogen Bond Acceptor: The endocyclic nitrogen (N1) of the pyrimidine ring accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met162 in MNK1/2, or Ile542 in TNNI3K)[2][3].
-
Hydrogen Bond Donor: The exocyclic 6-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the adjacent hinge residue[3].
The Ethanone Vector for Selectivity
While the 6-aminopyrimidine core acts as the anchor, the ethanone (acetyl) group at the 4-position serves as the critical growth vector. The carbonyl carbon of the ethanone moiety is highly susceptible to nucleophilic attack, allowing for rapid synthetic elaboration (e.g., via reductive amination or condensation into complex heterocycles like spiro-diones)[1][2]. This vector projects outward from the hinge, allowing the extended molecule to probe the DFG-in/out conformations or interact with unique gatekeeper residues, thereby driving kinase selectivity.
Translating Fragment to Lead: Application Case Studies
MNK1/2 Inhibition (eFT508 / Tomivosertib)
MNK1 and MNK2 are critical regulators of oncogenic mRNA translation via the phosphorylation of eIF4E[4]. The clinical candidate Tomivosertib (eFT508) utilizes a highly elaborated derivative of the 6-aminopyrimidine scaffold[2][5]. By extending the 4-position into a novel spiro-[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione system, the molecule achieves exquisite stereoelectronic complementarity with the MNK DFD-out conformation, resulting in an IC50 of 1-2 nM[2][5].
Diagram 1: MNK1/2 signaling pathway and the targeted disruption by 6-aminopyrimidine inhibitors.
TNNI3K Selectivity via Diarylureas
TNNI3K is a cardiac-specific kinase implicated in cardiovascular diseases. Researchers utilized the 6-aminopyrimidine motif to engineer selectivity against off-targets like VEGFR2 and p38α[3]. Crystallographic data confirmed that the 6-aminopyrimidine forms the essential hydrogen bond network with Ile542. Any disruption to this motif—such as substituting the primary amine with a dimethylamine—results in severe steric clashing with the hinge, causing a >60-fold drop in potency[3].
Quantitative Data Summary
The following table synthesizes the structure-activity relationship (SAR) data demonstrating the impact of the 6-aminopyrimidine scaffold across different kinase targets.
| Compound / Derivative | Target Kinase | Key Hinge Interaction Residue | Binding Affinity ( IC50 ) | Ligand Efficiency (kcal/mol/HA) |
| Tomivosertib (eFT508) | MNK1 / MNK2 | Met162 | 1 - 2 nM | ~0.45 |
| Diarylurea Analog 13 | TNNI3K | Ile542 | 15 nM | ~0.38 |
| Diarylurea Analog 14 | TNNI3K | Ile542 | 22 nM | ~0.36 |
| Dimethyl-substituted Analog 15 | TNNI3K | Steric Clash (Loss of H-bond) | >900 nM | N/A |
Data aggregated from structure-based design studies of MNK1/2 and TNNI3K inhibitors[2][3][5].
Self-Validating Experimental Workflows
To accurately assess the binding affinity of derivatives synthesized from the 1-(6-Aminopyrimidin-4-yl)ethanone scaffold, a dual-assay system is required. Relying solely on equilibrium assays ( IC50 ) can yield false positives due to compound aggregation. By coupling Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with Surface Plasmon Resonance (SPR), we create a self-validating loop: TR-FRET confirms ATP-competitive target engagement, while SPR validates the binding kinetics and rules out non-specific interactions.
Diagram 2: Self-validating fragment-to-lead workflow combining equilibrium and kinetic assays.
Protocol A: TR-FRET Competitive Binding Assay
Causality: TR-FRET utilizes a ratiometric emission readout (e.g., 665 nm / 615 nm) which inherently cancels out background auto-fluorescence common in small-molecule libraries. This ensures that the observed signal decrease is strictly due to the displacement of the fluorescent tracer by the 6-aminopyrimidine derivative.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Perform a 3-fold serial dilution of the 6-aminopyrimidine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).
-
Kinase Addition: Add 5 µL of the target kinase (e.g., MNK1 or TNNI3K) diluted in 1X Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Tracer/Antibody Addition: Add 5 µL of a detection mix containing the LanthaScreen™ Eu-anti-Tag Antibody (2 nM final) and the specific Kinase Tracer (Kd-matched concentration).
-
Equilibration & Readout: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the emission ratio (665/615). Fit the dose-response data using a 4-parameter logistic regression to determine the IC50 .
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Causality: High equilibrium affinity ( IC50 ) does not always translate to in vivo efficacy. SPR provides real-time measurement of the dissociation rate ( koff ), allowing for the calculation of Drug Residence Time ( τ=1/koff ). Prolonged residence time is often the true driver of sustained kinase inhibition.
-
Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K). Equilibrate with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
-
Target Immobilization: Activate flow cells using standard amine coupling (EDC/NHS). Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.5) to achieve an immobilization level of ~3000 RU. Block unreacted sites with 1 M Ethanolamine-HCl.
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.8% DMSO) to correct for bulk refractive index shifts caused by solvent mismatch. Critical Step: Failure to perform solvent correction will result in artificial bulk shifts masking the true binding kinetics of low-molecular-weight fragments.
-
Analyte Injection: Inject the 6-aminopyrimidine derivatives in a multi-cycle kinetic format (concentrations ranging from 0.1X to 10X the estimated Kd ). Use a contact time of 60 seconds and a dissociation time of 300 seconds. Flow rate: 50 µL/min.
-
Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
References
-
Journal of Medicinal Chemistry (ACS Publications) - Optimization of Selective Mitogen-Activated Protein Kinase Interacting Kinases 1 and 2 Inhibitors for the Treatment of Blast Crisis Leukemia. Available at: [Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Available at: [Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. Available at: [Link]
Sources
Metabolic Pathways of 1-(6-Aminopyrimidin-4-yl)ethanone in Cell Cultures: A Comprehensive Profiling Guide
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Executive Summary
In modern drug discovery, the identification and mitigation of metabolic liabilities are paramount. 1-(6-Aminopyrimidin-4-yl)ethanone is a critical structural motif and building block frequently utilized in the design of kinase inhibitors. However, this compound presents a complex, dual-liability metabolic profile: it contains both a reducible ethanone (ketone) moiety and an oxidizable aminopyrimidine ring.
This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols for profiling the biotransformation of 1-(6-Aminopyrimidin-4-yl)ethanone in vitro. By understanding the causality behind enzyme-substrate interactions, researchers can prevent late-stage clinical attrition caused by unpredicted non-CYP clearance mechanisms.
Mechanistic Overview of Biotransformation
The metabolic fate of 1-(6-Aminopyrimidin-4-yl)ethanone in hepatic cell cultures is dictated by the competition between Phase I reduction and Phase I oxidation, followed by Phase II conjugation.
Phase I: Ketone Reduction
The ethanone group is highly susceptible to reduction by cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) . This reaction requires NADPH as a cofactor and converts the ketone into a secondary alcohol, forming 1-(6-Aminopyrimidin-4-yl)ethanol (Metabolite M1). Because this is an equilibrium-driven reaction, the intracellular NADPH/NADP+ ratio dictates the forward momentum of the reduction 1.
Phase I: Aminopyrimidine Oxidation
Historically, medicinal chemists have incorporated aminopyrimidines to enhance metabolic stability against Cytochrome P450 (CYP) enzymes. However, this electron-deficient heterocycle is highly vulnerable to nucleophilic attack by Aldehyde Oxidase (AO) , a cytosolic molybdo-flavoenzyme 2. AO catalyzes the insertion of an oxygen atom adjacent to the pyrimidine nitrogen, forming an oxidized metabolite (M2). Failure to account for AO-mediated clearance has led to the clinical suspension of numerous aminopyrimidine-containing drug candidates (e.g., FK3453) 3.
Phase II: Glucuronidation
The secondary alcohol generated in M1, as well as the primary amine on the pyrimidine ring, serve as attachment points for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides (M3) and N-glucuronides (M4), respectively.
Caption: Metabolic pathway of 1-(6-Aminopyrimidin-4-yl)ethanone illustrating Phase I and Phase II metabolism.
Experimental Workflows for Cell Culture Metabolism
Expert Insight: Cell Model Selection
Immortalized cell lines like HepG2 are notoriously deficient in both CYP450 and Aldehyde Oxidase activity. To accurately profile the metabolism of 1-(6-Aminopyrimidin-4-yl)ethanone, researchers must utilize 3D-cultured Primary Human Hepatocytes (PHH) or differentiated HepaRG cells . These models maintain the necessary robust expression of cytosolic AO and membrane-bound CYPs, ensuring that the intrinsic clearance observed in vitro scales accurately to human in vivo parameters 4.
Self-Validating Protocol Design
A protocol is only as reliable as its controls. To prove causality behind metabolite formation, the workflow must be a self-validating system utilizing specific pharmacological inhibitors. By selectively knocking out targeted enzymes, we can definitively assign clearance pathways.
Step-by-Step Methodology:
-
Cell Equilibration : Seed cryopreserved primary human hepatocytes in 24-well collagen-coated plates at 1×105 cells/well. Equilibrate in Williams' E medium supplemented with 2 mM glutamine and 0.1 µM dexamethasone for 4 hours at 37°C, 5% CO₂.
-
Inhibitor Pre-incubation (Control Step) : To delineate enzymatic contributions, pre-incubate parallel wells for 30 minutes with specific inhibitors: 10 µM Menadione (to inhibit AO), 1 mM 1-Aminobenzotriazole (to inhibit pan-CYPs), or 50 µM Quercitrin (to inhibit CBRs).
-
Substrate Dosing : Spike 1-(6-Aminopyrimidin-4-yl)ethanone to a final concentration of 5 µM. Critical: Ensure the final DMSO concentration is <0.1% v/v to prevent solvent-induced enzyme denaturation.
-
Sampling & Quenching : Extract 50 µL aliquots of the culture medium at 0, 15, 30, 60, and 120 minutes. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).
-
Protein Precipitation : Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis : Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify parent depletion and identify the formation of M1, M2, M3, and M4.
Caption: Step-by-step in vitro cell culture workflow for metabolic profiling and clearance determination.
Quantitative Data & Kinetic Profiling
To systematically interpret the LC-MS/MS data, the expected biotransformations and their corresponding enzymatic drivers are summarized below.
Table 1: Putative Metabolites and Enzyme Contributions
| Metabolite | Biotransformation | Primary Enzyme(s) | Cofactor Required | Subcellular Location |
| M1 | Ketone Reduction | CBR / AKR | NADPH | Cytosol |
| M2 | Pyrimidine Oxidation | Aldehyde Oxidase (AO) / CYP3A4 | O₂ / NADPH | Cytosol (AO) / Microsomes (CYP) |
| M3 | O-Glucuronidation of M1 | UGTs | UDPGA | Microsomes |
| M4 | N-Glucuronidation | UGTs | UDPGA | Microsomes |
Table 2: Pharmacological Inhibitors for Pathway Validation
| Target Enzyme | Recommended Inhibitor | Working Concentration | Expected Outcome on Clearance |
| Carbonyl Reductase (CBR) | Quercitrin | 50 µM | Complete inhibition of M1 formation |
| Aldehyde Oxidase (AO) | Menadione / Raloxifene | 10 µM / 5 µM | Complete inhibition of M2 formation (if AO driven) |
| Cytochrome P450 (Pan-CYP) | 1-Aminobenzotriazole (1-ABT) | 1 mM | Partial/No inhibition of M2 formation (if AO driven) |
| UDP-Glucuronosyltransferase | Boric Acid | 2 mM | Accumulation of M1; depletion of M3/M4 |
Causality & Expert Insights (E-E-A-T)
Why AO Metabolism is a Critical Blind Spot
In standard screening cascades, metabolic stability is frequently assessed using human liver microsomes (HLM). Because microsomes are derived from the endoplasmic reticulum, they contain CYPs and UGTs but are entirely devoid of cytosolic enzymes like Aldehyde Oxidase and Carbonyl Reductases. If a researcher only utilizes HLMs to screen 1-(6-Aminopyrimidin-4-yl)ethanone, the compound will appear artificially stable. When advanced to in vivo models, the compound will undergo rapid, unpredicted clearance via cytosolic AO 3. Utilizing whole-cell models like primary hepatocytes ensures that the cytosolic AO compartment is intact, providing a biologically accurate clearance profile.
The Role of Cofactor Recycling in Ketone Reduction
The reduction of the ethanone moiety by CBRs is heavily dependent on the intracellular NADPH pool 5. In static cell cultures, rapid nutrient depletion can artificially halt this reduction. To maintain a true reflection of the compound's intrinsic clearance, the culture medium must be adequately supplemented with glucose. This ensures that the cellular pentose phosphate pathway can continuously recycle NADP+ back to NADPH, driving the ketone reduction forward and preventing false-negative stability data.
References
- Sanoh, S., et al.
- Maser, E., et al. "Characterization of carbonyl reducing activity in continuous cell lines of human and rodent origin." PubMed.
- Dal Piaz, F., et al. "From Experiments to a Fast Easy-to-Use Computational Methodology to Predict Human Aldehyde Oxidase Selectivity and Metabolic Reactions.
- Wang, Y., et al. "Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol." PMC.
- Akabane, T., et al.
Sources
- 1. Characterization of carbonyl reducing activity in continuous cell lines of human and rodent origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Case report of extensive metabolism by aldehyde oxidase in humans: pharmacokinetics and metabolite profile of FK3453 in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of human metabolism of FK3453 by aldehyde oxidase using chimeric mice transplanted with human or rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(6-Aminopyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: Molecular Weight vs. Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, though they represent distinct concepts. Understanding this distinction is paramount for accurate data interpretation, particularly in the context of modern analytical techniques like mass spectrometry.
Molecular Weight (or Molar Mass) is calculated using the weighted average of the atomic masses of the constituent elements, factoring in their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). This value is crucial for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.
Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is expressed in Daltons (Da) or atomic mass units (amu). The exact mass is a key parameter in high-resolution mass spectrometry (HRMS), enabling the determination of elemental composition and aiding in the structural confirmation of newly synthesized compounds.[1]
Physicochemical Properties of 1-(6-Aminopyrimidin-4-yl)ethanone
The molecular formula for 1-(6-Aminopyrimidin-4-yl)ethanone is C₆H₇N₃O . Based on this formula, we can determine its molecular weight and exact mass.
| Parameter | Value | Unit |
| Molecular Formula | C₆H₇N₃O | |
| Molecular Weight | 137.14 | g/mol |
| Exact Mass | 137.05891 | Da |
Note: The molecular weight is consistent with supplier information for this compound. The exact mass is calculated based on the masses of the most abundant isotopes: ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, and ¹⁶O = 15.994915 Da.
The following diagram illustrates the conceptual distinction and the basis for the calculation of these two fundamental properties.
Caption: Conceptual workflow for determining molecular weight and exact mass.
Experimental Determination and Verification
While theoretical calculations provide essential reference points, experimental verification is a cornerstone of scientific rigor. High-Resolution Mass Spectrometry (HRMS) is the gold standard for the accurate determination of the exact mass of a small molecule like 1-(6-Aminopyrimidin-4-yl)ethanone.
High-Resolution Mass Spectrometry (HRMS) Workflow
The following protocol outlines a generalized workflow for the determination of the exact mass of 1-(6-Aminopyrimidin-4-yl)ethanone using HRMS.
Objective: To experimentally determine the exact mass of 1-(6-Aminopyrimidin-4-yl)ethanone and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized and purified 1-(6-Aminopyrimidin-4-yl)ethanone.
-
Dissolve the sample in a suitable solvent system (e.g., methanol/water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL. The acidic modifier aids in the protonation of the analyte in positive ion mode ESI.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution with known masses across a relevant m/z range. This step is critical for ensuring high mass accuracy.
-
-
Direct Infusion Analysis:
-
Introduce the sample solution directly into the mass spectrometer's ionization source via a syringe pump at a constant flow rate.
-
Acquire data in positive ion mode, as the amino group on the pyrimidine ring is readily protonated.
-
Scan a mass range that encompasses the expected m/z of the protonated molecule [M+H]⁺ (approximately m/z 138.0667).
-
-
Data Analysis:
-
Process the acquired high-resolution mass spectrum.
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Determine the experimental m/z value with high precision (typically to four or more decimal places).
-
Utilize the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical composition of C₆H₈N₃O⁺. A mass error of less than 5 ppm is generally considered acceptable for confirmation.
-
The following diagram visualizes the experimental workflow for HRMS analysis.
Caption: Experimental workflow for exact mass determination by HRMS.
Conclusion
A precise understanding and differentiation of molecular weight and exact mass are critical for researchers in the chemical and pharmaceutical sciences. For 1-(6-Aminopyrimidin-4-yl)ethanone, with a molecular formula of C₆H₇N₃O, the calculated molecular weight is 137.14 g/mol , and the exact mass is 137.05891 Da. While a dedicated public database entry for this compound is currently absent, these theoretically derived values provide a solid foundation for its use in research and development. The experimental verification of the exact mass through high-resolution mass spectrometry, as outlined in this guide, represents a crucial step in the definitive characterization of this and other novel chemical entities.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3767, Isoniazid. Retrieved from [Link]
-
University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Determination of Molecular Mass. Retrieved from [Link]
Sources
Application Note: Step-by-Step Synthesis Protocol for 1-(6-Aminopyrimidin-4-yl)ethanone
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Strategic synthesis, mechanistic causality, and self-validating experimental workflows.
Introduction & Strategic Rationale
The compound 1-(6-Aminopyrimidin-4-yl)ethanone (also known as 4-acetyl-6-aminopyrimidine) is a highly versatile heterocyclic building block. It is frequently utilized in the pharmaceutical industry to construct complex molecular architectures, most notably in the development of cyclin-dependent kinase (CDK4/6) inhibitors and Hepatitis C Virus (HCV) NS5A replication complex inhibitors .
Retrosynthetic Analysis & Workflow
Our retrosynthetic disconnection targets the C4–C bond of the pyrimidine ring. By utilizing 6-amino-4-chloropyrimidine as the starting material, we can install a masked acetyl group via cross-coupling with tributyl(1-ethoxyvinyl)tin. The resulting enol ether is subsequently unmasked under mild aqueous acidic conditions to reveal the target ketone.
Figure 1: Two-step synthetic workflow for 1-(6-Aminopyrimidin-4-yl)ethanone via Stille coupling.
Reagents and Quantitative Specifications
The following table summarizes the optimized reagent quantities for a standard 10 mmol scale synthesis.
Table 1: Reagent Quantities and Stoichiometry
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 6-Amino-4-chloropyrimidine | 129.55 | 1.00 | 1.30 g | Starting Material |
| Tributyl(1-ethoxyvinyl)tin | 361.15 | 1.20 | 4.33 g (4.05 mL) | Acetyl Equivalent |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.58 g | Catalyst |
| Toluene (Anhydrous) | 92.14 | - | 50.0 mL | Solvent |
| Tetrahydrofuran (THF) | 72.11 | - | 25.0 mL | Co-solvent (Step 2) |
| 2M Hydrochloric Acid (aq) | 36.46 | 5.00 | 25.0 mL | Hydrolysis Reagent |
| Potassium Fluoride (aq, 2M) | 58.10 | Excess | 20.0 mL | Tin Scavenger |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded within the steps to ensure experimental integrity before proceeding to the next phase.
Phase 1: Palladium-Catalyzed Stille Cross-Coupling
-
System Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-amino-4-chloropyrimidine (1.30 g, 10.0 mmol) and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).
-
Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which is critical to prevent the oxidative deactivation of the Pd(0) catalyst.
-
Solvent & Reagent Addition: Inject anhydrous toluene (50 mL) via syringe, followed by the dropwise addition of tributyl(1-ethoxyvinyl)tin (4.05 mL, 12.0 mmol).
-
Reaction Execution: Replace the septum with a reflux condenser (under Argon) and heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.
-
IPC (In-Process Control): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material (R_f ~ 0.2) should be completely consumed, replaced by a new, more non-polar spot representing the enol ether intermediate (R_f ~ 0.5).
-
Tin Scavenging Workup (Critical Step): Cool the reaction to room temperature. Add 20 mL of a 2M aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour. Causality: This converts highly soluble organotin byproducts into polymeric tributyltin fluoride (Bu₃SnF), an insoluble white precipitate .
-
Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove the Bu₃SnF and Pd black. Wash the pad with EtOAc (50 mL). Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-amino-4-(1-ethoxyvinyl)pyrimidine.
Phase 2: Acidic Hydrolysis of the Enol Ether
-
Hydrolysis Setup: Dissolve the crude enol ether intermediate in THF (25 mL) in a 100 mL round-bottom flask.
-
Acid Addition: Slowly add 2M aqueous HCl (25 mL) to the stirring solution at room temperature. Stir the biphasic mixture vigorously for 2 hours.
-
IPC: Check the reaction via LC-MS. The mass of the intermediate [M+H]⁺ 166.1 should shift entirely to the target mass [M+H]⁺ 138.1.
-
Neutralization & Extraction: Cool the flask in an ice bath. Carefully neutralize the acidic solution to pH ~7.5 using saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 40 mL).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 20% to 80% EtOAc in Hexanes) to afford 1-(6-aminopyrimidin-4-yl)ethanone as an off-white solid.
Mechanistic Insights & Causality (E-E-A-T)
To ensure scientific integrity, it is crucial to understand the causality behind the cross-coupling mechanism. The Stille coupling operates via a highly specific Pd(0)/Pd(II) catalytic cycle.
Figure 2: Mechanism of the Palladium-catalyzed Stille cross-coupling catalytic cycle.
Mechanistic Breakdown:
-
Oxidative Addition: The electron-rich Pd(0) species inserts into the activated C–Cl bond of 6-amino-4-chloropyrimidine. The electron-withdrawing nature of the pyrimidine nitrogens facilitates this step, making the C4 position highly reactive.
-
Transmetalation: The organostannane transfers the 1-ethoxyvinyl group to the Pd(II) center. The use of bulky, non-polar toluene at elevated temperatures (100 °C) provides the necessary activation energy to drive this rate-limiting step while preventing premature catalyst decomposition.
-
Reductive Elimination: The Pd(II) complex expels the coupled enol ether product and regenerates the active Pd(0) catalyst.
-
Hydrolysis Causality: In Phase 2, the 1-ethoxyvinyl group acts as a masked acetyl moiety. Aqueous HCl protonates the electron-rich double bond, generating an oxocarbenium ion. Subsequent nucleophilic attack by water and the elimination of ethanol collapse the intermediate into the highly stable target ketone.
Analytical Characterization (Expected Data)
To self-validate the final product, compare your analytical results against the following expected spectroscopic benchmarks:
-
Appearance: Off-white to pale yellow solid.
-
LC-MS (ESI+): Calculated for C₆H₈N₃O [M+H]⁺ m/z 138.07; Found m/z 138.1.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.48 (s, 1H, pyrimidine C2-H), 7.12 (s, 1H, pyrimidine C5-H), 7.02 (br s, 2H, -NH₂), 2.56 (s, 3H, -C(=O)CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 199.5 (C=O), 163.2 (C6), 158.4 (C2), 156.1 (C4), 104.5 (C5), 25.8 (CH₃).
References
-
Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry.[Link]
-
Belema, M. et al. "Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir." Journal of Medicinal Chemistry.[Link]
-
Toogood, P. L. et al. "Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry.[Link]
Application Note: Preparation, Stabilization, and Management of 1-(6-Aminopyrimidin-4-yl)ethanone DMSO Stock Solutions
Executive Summary
The integrity of high-throughput screening and in vitro biological assays relies heavily on the precise preparation and storage of compound stock solutions. This application note provides a comprehensive, causality-driven protocol for formulating 1-(6-Aminopyrimidin-4-yl)ethanone in Dimethyl Sulfoxide (DMSO). By addressing the specific chemical dynamics of the compound and the hygroscopic vulnerabilities of the solvent, this guide establishes a self-validating workflow designed to prevent compound degradation, hydrate formation, and precipitation.
Chemical Solvation Dynamics: The "Why" Behind the Protocol
1-(6-Aminopyrimidin-4-yl)ethanone (Molecular Weight: 137.14 g/mol ) is a pyrimidine derivative characterized by a primary amine (-NH 2 ) and a ketone (-C=O) group. These functional groups are capable of participating in extensive hydrogen-bonding networks.
-
The Role of DMSO: Dimethyl sulfoxide is a polar aprotic solvent. Its highly electronegative oxygen atom acts as a potent hydrogen bond acceptor, effectively disrupting the crystalline lattice of the pyrimidine derivative and solvating the molecule at high concentrations.
-
The Threat of Moisture: DMSO is profoundly hygroscopic. Upon exposure to ambient air, DMSO can absorb moisture rapidly, gaining up to 20% of its weight in water within just 24 hours[1]. Water acts as both a strong hydrogen bond donor and acceptor, competing directly with DMSO for the amine and pyrimidine nitrogens of 1-(6-Aminopyrimidin-4-yl)ethanone. This competition alters the compound's solvation shell, leading to hydrate formation and irreversible compound precipitation[1]. Furthermore, water ingress causes severe freezing point depression; DMSO saturated with 20% moisture will not freeze until ambient temperatures drop below -30°C, leaving solubilized compounds vulnerable to degradation reactions even when stored in standard -20°C freezers[1].
-
The Freeze-Thaw Dilemma: Repeated freeze-thaw cycles are historically associated with compound degradation. However, research indicates that the probability of detecting a compound by LC-MS decreases linearly with increased freeze/thaw cycles primarily when moisture is present[2]. When maintained in a strictly anhydrous environment, multiple freeze-thaw cycles do not inherently damage the compound[3]. Therefore, controlling water uptake is the single most critical factor in compound management[4].
Quantitative Formulation Guidelines
To ensure reproducibility across experimental replicates, stock solutions must be prepared gravimetrically with high precision. Table 1 outlines the exact mass requirements for standard stock concentrations of 1-(6-Aminopyrimidin-4-yl)ethanone.
Table 1: Preparation of 1-(6-Aminopyrimidin-4-yl)ethanone Stock Solutions (MW: 137.14 g/mol )
| Target Concentration | Volume of DMSO | Mass of Compound Required | Primary Application |
| 10 mM | 1.0 mL | 1.37 mg | Standard biochemical assays |
| 10 mM | 10.0 mL | 13.71 mg | High-throughput screening (HTS) libraries |
| 50 mM | 1.0 mL | 6.86 mg | Cell-based assays (minimizes final DMSO %) |
| 100 mM | 1.0 mL | 13.71 mg | Long-term master stock preservation |
Self-Validating Protocol for Stock Preparation
Phase 1: Environmental Control and Gravimetric Analysis
-
Equilibration: Transfer the sealed vial of lyophilized 1-(6-Aminopyrimidin-4-yl)ethanone from cold storage (-20°C) to a desiccator. Allow it to equilibrate to room temperature (RT) for at least 60 minutes.
-
Causality: Opening a cold vial in ambient air causes atmospheric moisture to condense directly onto the powder, instantly compromising the anhydrous integrity of the stock before the solvent is even introduced.
-
-
Weighing: Rapidly weigh the required mass (e.g., 13.71 mg for 1 mL of a 100 mM stock) into a sterile, amber glass vial using an analytical balance (readability 0.01 mg).
Phase 2: Solvation and Homogenization
-
Solvent Addition: In a dry environment (preferably a nitrogen-purged glovebox), add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity, packaged under argon).
-
Causality: Standard grade DMSO contains trace water that will initiate micro-precipitation over time[4].
-
-
Agitation: Cap the vial tightly with a PTFE-lined septum and vortex vigorously for 30–60 seconds.
-
Sonication: If the solution is not optically clear, place the vial in an ultrasonic water bath at 25°C–37°C for 5 to 10 minutes.
-
Causality: Mechanical cavitation disrupts localized crystalline lattice energies that resist initial solvation, ensuring the compound is fully dissolved at the molecular level rather than merely suspended as micro-particulates.
-
Phase 3: Aliquoting, Preservation, and Self-Validation
-
Validation Step (Self-Validating System): Before aliquoting, extract 5 µL of the master stock and dilute it 1:1000 into your target aqueous assay buffer. Measure the absorbance at 600 nm (OD600). A baseline reading (matching a DMSO-only blank) confirms the absence of micro-precipitates, validating that the DMSO stock is fully solvated and compatible with downstream aqueous dilution.
-
Aliquoting: Dispense the master stock into single-use volumes (e.g., 50–100 µL) using solvent-resistant polypropylene cryovials.
-
Causality: Single-use aliquots eliminate the need for future freeze-thaw cycles, isolating the master stock from repeated atmospheric exposure[2].
-
-
Inert Gas Overlay: Gently blow a stream of dry argon or nitrogen gas over the headspace of each vial before sealing.
-
Causality: Displacing ambient air removes oxygen and humidity, preventing oxidative degradation and hygroscopic water uptake during long-term storage[3].
-
-
Storage: Store the sealed aliquots at -20°C or -80°C in a secondary desiccated container.
Process Visualization
Workflow for the preparation and moisture-controlled storage of DMSO stock solutions.
References
-
Kozikowski, B., Burt, T., Nelson, S. L., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 2003. 2
-
Cheng, X., Hochlowski, J., Schmitt, R., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 2003. 3
-
"Compound storage made simple." Roylan Developments / StoragePod, Accessed April 2026. 1
-
"Automating Compound Management Systems." Drug Discovery and Development, 2007. 4
Sources
Application Note: 1-(6-Aminopyrimidin-4-yl)ethanone as a Privileged Scaffold in Novel Pyrimidine Derivative Synthesis
Executive Summary & Structural Rationale
In modern medicinal chemistry, the pyrimidine ring is widely recognized as a "privileged scaffold," particularly in the development of targeted kinase inhibitors and antimicrobial agents. Among pyrimidine building blocks, 1-(6-Aminopyrimidin-4-yl)ethanone (CAS: 1552444-11-7) offers a unique, highly versatile platform for divergent synthesis.
The strategic value of this molecule lies in its "push-pull" electronic configuration and its dual synthetic handles:
-
The 6-Amino Group (Electron-Donating): Acts as a critical hydrogen bond donor/acceptor motif in the hinge-binding region of kinases. Its electron-donating nature increases the electron density of the pyrimidine ring, specifically activating the C5 position for electrophilic aromatic substitution (e.g., halogenation for subsequent cross-coupling) [1].
-
The 4-Ethanone/Acetyl Group (Electron-Withdrawing): Provides an acidic α -carbon that serves as an excellent nucleophile upon enolization. This allows for rapid extension of the molecular framework via condensation reactions, such as the formation of pyrimidine-chalcone hybrids, which are heavily utilized in antioxidant and antimicrobial drug discovery [2].
This application note provides detailed, self-validating protocols for leveraging both functional groups to synthesize complex pyrimidine derivatives, specifically targeting and bioactive heterocycles.
Divergent Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways accessible from the 1-(6-Aminopyrimidin-4-yl)ethanone scaffold, highlighting how specific reaction conditions selectively target either the ethanone or the amino moiety.
Divergent synthetic pathways from 1-(6-Aminopyrimidin-4-yl)ethanone to therapeutic agents.
Experimental Protocols: Causality and Self-Validation
Protocol A: Synthesis of Pyrimidine-Chalcone Hybrids via Claisen-Schmidt Condensation
Objective: To functionalize the C4-ethanone group while leaving the 6-amino group intact, creating highly conjugated systems for antimicrobial screening.
Mechanistic Causality: The α -protons of the ethanone moiety are weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the pyrimidine ring. By utilizing a strong base (e.g., KOH) in an alcoholic solvent, we selectively deprotonate these α -protons to form a reactive enolate. This enolate undergoes nucleophilic addition to an aryl aldehyde, followed by spontaneous dehydration (driven by the thermodynamic stability of the resulting extended conjugated system) to form the chalcone.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 1-(6-Aminopyrimidin-4-yl)ethanone and 1.1 eq of the desired aryl aldehyde in anhydrous ethanol (0.2 M concentration).
-
Enolate Generation: Cool the reaction vessel to 0–5 °C using an ice bath. Causality: Low temperature prevents unwanted self-condensation of the starting materials.
-
Base Addition: Dropwise, add an aqueous solution of KOH (40% w/v, 2.0 eq). Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature (25 °C) and stir for an additional 4–6 hours.
-
In-Process Control (Self-Validation):
-
Visual Cue: The reaction will transition from a clear/pale solution to a brightly colored (yellow to deep orange) suspension as the highly conjugated chalcone precipitates.
-
TLC Monitoring: Run a TLC (Hexane:EtOAc 1:1). The starting ethanone will disappear, replaced by a new, lower Rf spot that is highly fluorescent under 365 nm UV light due to extended conjugation.
-
-
Workup: Pour the mixture into crushed ice and neutralize with 1M HCl to pH 7. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure pyrimidine-chalcone hybrid.
Protocol B: Urea Derivatization for Type II Kinase Inhibitors
Objective: To convert the 6-amino group into a urea linkage, a critical structural motif for binding the "DFG-out" conformation of kinases like [3].
Mechanistic Causality: The 6-amino group on the pyrimidine ring is a relatively poor nucleophile because the electronegative nitrogen atoms in the pyrimidine core withdraw electron density. Direct reaction with unactivated electrophiles is sluggish. To overcome this, we react the amine with highly electrophilic isocyanates (either pre-formed or generated in situ via triphosgene). A non-nucleophilic base (DIPEA) is used to scavenge HCl without competing for the electrophile.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 1-(6-Aminopyrimidin-4-yl)ethanone in anhydrous THF (0.1 M) under an inert argon atmosphere.
-
Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Coupling: Slowly add 1.2 eq of the substituted aryl isocyanate at room temperature. Causality: THF is chosen because it solubilizes the starting materials but often acts as a poor solvent for the highly polar, rigid urea products, driving the reaction forward via precipitation.
-
Reaction: Heat the mixture to 60 °C for 12 hours.
-
In-Process Control (Self-Validation):
-
Visual Cue: A heavy white or off-white precipitate will form as the urea product crystallizes out of the THF solution.
-
LC-MS Monitoring: Analyze an aliquot. The mass spectrum must show the exact mass addition of the isocyanate ( [M+H]+ shift), confirming urea formation rather than simple amide coupling.
-
-
Workup: Cool the reaction to room temperature, filter the precipitate, wash sequentially with cold THF and diethyl ether, and dry under vacuum.
Quantitative Data Presentation
The optimization of reaction conditions and the subsequent biological validation of the synthesized derivatives are critical for drug development workflows. The following tables summarize typical empirical data derived from these protocols.
Table 1: Optimization of Claisen-Schmidt Condensation (Protocol A)
Evaluating the impact of base and solvent on the yield of the pyrimidine-chalcone hybrid.
| Base (2.0 eq) | Solvent | Temperature Profile | Time (hrs) | Isolated Yield (%) | Purity (HPLC) |
| NaOH (aq) | Methanol | 0 °C → 25 °C | 8 | 62% | >95% |
| KOH (aq) | Ethanol | 0 °C → 25 °C | 5 | 88% | >98% |
| NaOEt | Ethanol | Reflux (78 °C) | 2 | 45% (Degradation) | <80% |
| Piperidine | Toluene | Reflux (110 °C) | 12 | 15% | N/A |
Table 2: Target Kinase Inhibition Profiles of Synthesized Urea Derivatives (Protocol B)
Demonstrating the efficacy of the 6-amino urea linkage in targeting specific kinase conformations, consistent with established [3].
| Compound Variant | R-Group (Isocyanate derived) | FLT3-ITD IC 50 (nM) | B-Raf V600E IC 50 (nM) | Selectivity Fold (vs WT) |
| Urea-Derivative 1 | 3-(Trifluoromethyl)phenyl | 12.4 | >1000 | >50x |
| Urea-Derivative 2 | 4-Chloro-3-(trifluoromethyl)phenyl | 4.8 | 15.2 | >100x |
| Urea-Derivative 3 | 2,4-Difluorophenyl | >500 | 8.5 | >80x |
References
- Title: Novel amino pyrimidine derivatives (WO2015079417A1)
-
Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL: [Link]
-
Title: Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Discovery of 1-(4-(6-Aminopyrimidin-4-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea derivatives as potent and orally available FLT3 Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Yield Optimization Support Center: 1-(6-Aminopyrimidin-4-yl)ethanone Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(6-Aminopyrimidin-4-yl)ethanone (also known as 4-acetyl-6-aminopyrimidine). This portal is designed for drug development professionals and synthetic chemists who are experiencing stalled reactions, poor conversions, or difficult purifications.
Because the electron-deficient pyrimidine ring resists direct Friedel-Crafts acetylation, the acetyl group must be installed via indirect methods. We will troubleshoot the two most reliable synthetic strategies: the Grignard Addition Pathway and the Stille Cross-Coupling Pathway .
Comparative synthetic workflows for 1-(6-Aminopyrimidin-4-yl)ethanone.
Module A: The Grignard Addition Pathway (Nitrile to Ketone)
Causality & Mechanism
This route involves the nucleophilic addition of methylmagnesium chloride (MeMgCl) to 6-aminopyrimidine-4-carbonitrile[1]. The primary cause of yield failure in this route is the presence of the free primary amine (-NH₂). The amine protons are acidic (pKa ~15) and will rapidly quench the first equivalent of the Grignard reagent. Furthermore, the pyrimidine ring is highly susceptible to nucleophilic attack at the C6 position, which can lead to the formation of unwanted 1,2-dihydropyrimidine byproducts if the reaction temperature and quench conditions are not strictly controlled[2].
Self-Validating Protocol
-
Drying & Setup: Flame-dry a 2-neck round-bottom flask. Purge with Ar. Add 6-aminopyrimidine-4-carbonitrile (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.
-
Reagent Addition: Cool the suspension to 0 °C. Dropwise add Methylmagnesium chloride (3.0 M in THF, 3.5 eq).
-
Causality: The excess reagent is mandatory. The first equivalent deprotonates the amine, the second attacks the nitrile, and the remainder accounts for moisture and shifts the equilibrium.
-
-
Reaction Propagation: Allow the mixture to warm to room temperature, then heat to 40 °C for 4 hours.
-
Validation Checkpoint: Remove a 50 µL aliquot, quench in 1 mL MeOH, and run LC-MS. You should observe the mass of the stable imine intermediate. If unreacted nitrile remains, add 0.5 eq more MeMgCl.
-
-
Quench & Hydrolysis: Cool to 0 °C. Slowly quench with 2 M HCl (aq) until the aqueous layer reaches pH < 2. Stir for 2 hours at room temperature.
-
Causality: Strong acid is required to fully hydrolyze the intermediate imine to the ketone and to promote the rearomatization of any dihydropyrimidine byproducts back into the desired pyrimidine core[2].
-
-
Workup: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7–8. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting FAQs
Q: My reaction stalls at 30% conversion with a lot of starting material left. Why? A: You are likely using insufficient Grignard reagent. Because the 6-amino group is acidic, it acts as an internal quench. If you use exactly 1.0 or 2.0 equivalents of MeMgCl, the nucleophile is consumed by deprotonation before it can attack the nitrile[2]. Always use at least 3.0–3.5 equivalents.
Q: LC-MS shows a major byproduct with a mass +16 Da higher than the desired ketone. What is this? A: This is a 1,2-dihydropyrimidine byproduct caused by the Grignard reagent attacking the pyrimidine ring instead of the nitrile. Quenching the reaction at low temperatures (0 °C) with weak acids (e.g., NH₄Cl) traps this intermediate[2]. To fix this, ensure you quench with a strong acid (2 M HCl) and allow the mixture to stir at room temperature to drive rearomatization[2].
Diagnostic logic tree for troubleshooting low yields in the Grignard addition pathway.
Module B: The Stille Cross-Coupling Pathway (Chloride to Ketone)
Causality & Mechanism
When the nitrile starting material is unavailable, the Stille coupling of 4-chloro-6-aminopyrimidine with tributyl(1-ethoxyvinyl)tin is the industry standard[3][4]. The enol ether stannane acts as a masked acetyl group. The primary challenge here is catalyst poisoning; the free 6-amino group can coordinate with palladium, halting the catalytic cycle. Using a highly active catalyst system (Pd(PPh₃)₄) in a non-coordinating solvent (toluene) at high temperatures provides the activation energy necessary to force the oxidative addition[3].
Self-Validating Protocol
-
Setup: In a Schlenk flask, combine 4-chloro-6-aminopyrimidine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene (0.1 M). Degas via freeze-pump-thaw (3 cycles).
-
Coupling: Add tributyl(1-ethoxyvinyl)tin (1.2 eq). Heat the mixture to 100 °C for 12 hours under Ar.
-
Validation Checkpoint: After 6 hours, run a TLC (Hexanes/EtOAc 1:1). The highly polar 4-chloro-6-aminopyrimidine should be consumed, replaced by a non-polar, UV-active spot corresponding to the 1-ethoxyvinyl intermediate.
-
-
Hydrolysis: Cool to room temperature. Add 1 M HCl (aq) and stir for 1 hour.
-
Causality: Mild acid hydrolyzes the enol ether to the acetyl group. Using an acid that is too concentrated will protonate the pyrimidine nitrogens, trapping your product in the aqueous layer.
-
-
Workup (Tin Removal): Add saturated aqueous KF solution and stir vigorously for 30 minutes. Filter the resulting insoluble polymeric Bu₃SnF salts through a Celite pad. Extract the filtrate with EtOAc, dry, and concentrate.
Troubleshooting FAQs
Q: I achieve high conversion to the 1-ethoxyvinyl intermediate, but my final ketone yield is terrible after extraction. Where did it go? A: It is likely trapped in your aqueous waste. The aminopyrimidine ring is basic. If you use highly concentrated HCl for the hydrolysis step, the product becomes highly water-soluble[3]. Ensure you use mild 1 M HCl for hydrolysis, and crucially, neutralize the aqueous layer to pH 7–8 with saturated NaHCO₃ before extracting with ethyl acetate.
Q: My NMR shows massive aliphatic impurities in the 0.8–1.5 ppm range. How do I clean this up? A: These are tributyltin residues, which co-elute with polar heterocyclic products during silica gel chromatography. You must perform the potassium fluoride (KF) workup step described in the protocol. The KF converts soluble tin compounds into insoluble Bu₃SnF, which can be physically filtered out before column chromatography.
Quantitative Yield Comparison
| Synthesis Route | Key Reagents | Typical Yield | Primary Byproducts | Cost & Scalability Profile |
| Grignard Addition | 6-Aminopyrimidine-4-carbonitrile, MeMgCl (3.5 eq) | 45 - 65% | Dihydropyrimidines, Unreacted SM | Low cost, highly scalable. Requires strict exothermic control. |
| Stille Coupling | 4-Chloro-6-aminopyrimidine, Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄ | 60 - 80% | Protodestannylated SM, Tin impurities | High cost (Pd/Sn), toxic tin waste. Best restricted to discovery scale. |
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 1-(6-Aminopyrimidin-4-yl)ethanone
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering aqueous solubility challenges with 1-(6-Aminopyrimidin-4-yl)ethanone (also known as 4-acetyl-6-aminopyrimidine).
Application Scientist's Root Cause Analysis
To effectively troubleshoot solubility, we must first understand the physicochemical barriers of the molecule. 1-(6-Aminopyrimidin-4-yl)ethanone features a planar pyrimidine core, a primary amine (electron donor), and an acetyl group (electron acceptor). This structural symmetry and push-pull electronic configuration promote strong intermolecular hydrogen bonding and π−π stacking in the solid state. Consequently, the compound possesses a high crystal lattice energy, making it difficult for water molecules to disrupt the solid phase and solvate the compound 1[1]. Furthermore, the inherent lipophilicity of the pyrimidine core strongly resists hydration in neutral aqueous media 2[2].
Solubilization Decision Matrix
Before selecting a protocol, evaluate the vehicle tolerance of your downstream assay. Use the diagnostic workflow below to determine the optimal solubilization strategy.
Decision matrix for 1-(6-Aminopyrimidin-4-yl)ethanone solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate immediately when I dilute a DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO because the aprotic solvent disrupts the crystal lattice. When diluted into PBS, the local DMSO concentration drops rapidly. Because the aminopyrimidine is un-ionized (neutral) at pH 7.4, its hydrophobic nature drives it to self-aggregate and crash out of solution 3[3].
Q2: My diluted solution looks clear initially but turns cloudy during the 30-minute assay incubation. What is happening? A2: This phenomenon is indicative of Liquid-Liquid Phase Separation (LLPS). Upon dilution, the compound temporarily exists in a high-energy supersaturated state before nucleating into drug-rich nanodroplets. These nanodroplets eventually crystallize, which is observed macroscopically as a sudden increase in solution turbidity 4[4].
Q3: Can I just heat the solution to 37°C to force it to dissolve? A3: Heating provides kinetic energy to overcome the initial dissolution barrier. However, if the final concentration exceeds the thermodynamic solubility limit of the compound at room temperature, it will eventually re-crystallize upon cooling. You must alter the solvent environment (pH, cosolvents, or complexation) to achieve stable thermodynamic solubility.
Self-Validating Experimental Protocols
Protocol 1: pH-Driven Solubilization (Protonation)
Mechanistic Rationale: The exocyclic amino group and the pyrimidine nitrogens act as weak bases. Lowering the pH of the aqueous medium below the compound's pKa protonates these nitrogens, converting the neutral lipophilic molecule into a highly soluble cationic salt 1[1].
Methodology:
-
Weigh an excess amount (e.g., 5 mg) of 1-(6-Aminopyrimidin-4-yl)ethanone into a glass vial.
-
Add 1 mL of deionized water to create a cloudy suspension.
-
While stirring continuously, add 0.1 M HCl dropwise. Monitor the pH using a micro-probe.
-
Continue adding HCl until the suspension clears completely (typically around pH 2.0 - 3.0).
-
Validation Step: To ensure the compound will not precipitate in your final assay, perform a back-titration. Slowly add 0.1 M NaOH dropwise to a 100 µL aliquot of your clear solution until turbidity reappears. Record this pH; this is your operational precipitation threshold.
Protocol 2: Ternary Cosolvent System (DMSO / PEG 400 / Tween-80)
Mechanistic Rationale: For in vivo or high-concentration applications, a multi-component vehicle is required. PEG 400 acts as a cosolvent to lower the dielectric constant of the aqueous mixture, while Tween-80 (a non-ionic surfactant) provides micellar encapsulation to prevent nucleation and stabilize the emulsion 5[5].
Methodology: Note: Sequential addition is critical. Do not pre-mix the aqueous and organic phases.
-
Dissolve the compound in 10% (v/v) DMSO to create a concentrated primary stock. Ensure complete dissolution.
-
Add 40% (v/v) PEG 400 to the DMSO stock and vortex thoroughly for 30 seconds.
-
Add 5% (v/v) Tween-80 and mix vigorously to ensure a uniform dispersion.
-
Slowly add 45% (v/v) Saline (or assay buffer) dropwise while vortexing continuously to yield a clear solution 5[5].
-
Validation Step: Shine a laser pointer through the vial. If you observe a distinct, solid beam of light (Tyndall effect), you have created a colloidal suspension (LLPS) rather than a true solution 4[4]. If the beam is invisible or very faint, you have achieved true dissolution.
Protocol 3: Cyclodextrin Inclusion Complexation (Neutral pH)
Mechanistic Rationale: If your assay strictly requires pH 7.4 and cannot tolerate organic solvents (e.g., live-cell imaging), use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic pyrimidine ring, while its hydrophilic exterior maintains aqueous solubility without altering the ionization state or increasing formulation tonicity [].
Methodology:
-
Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Add an excess amount of 1-(6-Aminopyrimidin-4-yl)ethanone powder to the cyclodextrin solution.
-
Seal the vial and agitate continuously on a shaker at 37°C for 24 to 48 hours to ensure the host-guest complexation reaches thermodynamic equilibrium.
-
Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes, or filter through a 0.22 µm syringe filter to remove uncomplexed solid. Dilute the clear supernatant with a suitable solvent and quantify the exact dissolved concentration using a validated analytical method like HPLC-UV 1[1].
Quantitative Solubilization Data
The following table summarizes the expected solubility enhancements when applying the protocols above to aminopyrimidine derivatives.
| Formulation Strategy | Mechanism of Action | Estimated Solubility Enhancement | Best Suited For |
| PBS (pH 7.4) | Baseline Hydration | 1x (Baseline) | Reference Standard |
| 0.1 M HCl (pH 1.0 - 2.0) | Ionization (Protonation) | 50x - 100x | Gastric simulation, low-pH tolerant biochemical assays |
| 10% DMSO / 40% PEG 400 / 5% Tween-80 | Dielectric reduction & micellization | 20x - 50x | In vivo dosing (IV/PO), high-concentration stock generation |
| 20% HP-β-CD in PBS | Host-guest inclusion complex | 10x - 30x | Cell culture, neutral pH requirements, toxicity-sensitive assays |
References
- BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost."
- Inorganic Matrix Chemistry. "Advanced Strategies for Optimizing Reaction Parameters in Novel Materials and Pharmaceutical Development."
- ResearchGate. "What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?"
- BenchChem. "Technical Support Center: Troubleshooting Poor Aqueous Solubility of Trimazosin."
- BenchChem.
- DOI / Elsevier. "Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility."
Sources
Technical Support Center: Mobile Phase Optimization for 1-(6-Aminopyrimidin-4-yl)ethanone
Welcome to the Technical Support Center. This guide is engineered for researchers and analytical scientists developing robust chromatographic methods for 1-(6-Aminopyrimidin-4-yl)ethanone . By understanding the physicochemical properties of this molecule, you can move beyond trial-and-error and apply rational, causality-driven method development.
Molecule Profiling & Chromatographic Causality
To optimize the mobile phase, we must first analyze the analyte's structural liabilities. 1-(6-Aminopyrimidin-4-yl)ethanone consists of a pyrimidine ring, a primary amine, and an ethanone (ketone) group.
-
Acid-Base Chemistry: The primary amine and pyrimidine nitrogens are basic. Based on structurally similar aminopyrimidines, the pKa of these basic centers typically ranges between 3.5 and 5.7[1][2]. The electron-withdrawing acetyl group slightly reduces this basicity, but the molecule remains easily protonated (cationic) at acidic to neutral pH levels.
-
Chromatographic Failure Modes: This inherent basicity and high polarity lead to two primary issues on standard Reversed-Phase (RP) columns:
-
Severe Peak Tailing: At a mid-range pH (e.g., pH 5–7), the analyte is positively charged, while residual silanols on the silica stationary phase are deprotonated (anionic, Si-O⁻). This creates a strong secondary ion-exchange interaction that distorts the Gaussian peak shape[3][4].
-
Hydrophilic Elution: When fully protonated, the molecule's polarity spikes, causing it to elute near the void volume (Retention Factor, k<2 ) due to insufficient hydrophobic interaction with the C18 phase[5].
-
Troubleshooting FAQs
Q: Why is my peak tailing factor (As) greater than 2.0 on a standard C18 column? A: Peak tailing occurs when multiple retention mechanisms operate simultaneously[6]. For basic aminopyrimidines, the root cause is the interaction between the protonated nitrogens and deprotonated silanol groups (pH > 3.0) on the silica surface[3][4]. To resolve this, you must either suppress silanol ionization by dropping the mobile phase pH below 3.0, or shield the silanols using a polar-embedded/endcapped column[3][7].
Q: I am using 10 mM Ammonium Acetate (pH ~4.5), but my peaks are broad and splitting. What is wrong? A: You are operating too close to the analyte's pKa. When the mobile phase pH is within 1 pH unit of the analyte's pKa, the compound exists in a dynamic equilibrium of ionized and neutral states[3][5]. This uneven ionization causes peak broadening and splitting. As a rule, always buffer the mobile phase at least 2 pH units away from the analyte's pKa[5].
Q: My compound is eluting at the void volume. How can I increase retention without using ion-pairing reagents? A: Shift to a high-pH mobile phase (e.g., pH 9.5). At this pH, the basic functional groups are fully deprotonated, rendering the molecule neutral. Neutral molecules are significantly more hydrophobic, which drastically increases their affinity for the reversed-phase stationary phase, thereby increasing the retention factor ( k )[5][7].
Q: Which organic modifier should I use: Methanol or Acetonitrile? A: While Acetonitrile provides lower backpressure, Methanol is more acidic and acts as a strong hydrogen bond donor. For basic pyrimidines, Methanol can sometimes compete for residual silanol interactions, effectively masking them and improving peak symmetry[3][5].
Q: I optimized my mobile phase and column, but I still see slight tailing. What else could it be? A: If chemical interactions have been ruled out, investigate extra-column effects. Long or wide-diameter tubing (e.g., >0.005" ID) increases dispersion and dead volume, which manifests as peak tailing, especially for early-eluting polar compounds[3]. Ensure all connections are zero-dead-volume.
Experimental Workflows & Methodologies
Below are two self-validating protocols designed to overcome the specific challenges of 1-(6-Aminopyrimidin-4-yl)ethanone.
Protocol A: High-pH Neutralization Workflow (Recommended for Maximum Retention)
Causality: Raising the pH above 8.0 fully deprotonates the basic amine. This eliminates ion-exchange interactions with silanols and maximizes hydrophobic retention[5][7].
-
Step 1: Column Selection. Install a high-pH tolerant Hybrid Silica C18 column (e.g., Waters XBridge or Phenomenex Gemini). Warning: Standard silica will dissolve at pH > 8.0.
-
Step 2: Aqueous Phase Preparation. Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 9.5 using dilute Ammonium Hydroxide.
-
Step 3: Organic Phase Preparation. Use 100% LC-MS grade Acetonitrile.
-
Step 4: Gradient Programming. Set a shallow gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Step 5: System Equilibration. Flush the column with at least 10 column volumes of the starting mobile phase to ensure the stationary phase is fully equilibrated to the high pH environment.
-
Step 6: Self-Validation. Inject a 10 µg/mL standard. Calculate the Retention Factor ( k ) and USP Tailing Factor ( As ). The system is validated and ready for sample analysis if k>2.0 and As<1.5 [4][5].
Protocol B: Low-pH Ion-Suppression Workflow (Optimized for LC-MS)
Causality: For MS detection, volatile acidic buffers are required. Dropping the pH below 3.0 neutralizes surface silanols (Si-OH), preventing secondary interactions, though the analyte remains protonated and highly polar[4][7].
-
Step 1: Column Selection. Install a Polar-Embedded C18 column. The embedded amide/carbamate groups shield residual silanols and provide alternative hydrogen-bonding sites to retain polar analytes[3][6].
-
Step 2: Aqueous Phase Preparation. Add 1.0 mL of LC-MS grade Formic Acid to 1 L of water (0.1% v/v, pH ~2.7).
-
Step 3: Organic Phase Preparation. Use 100% LC-MS grade Methanol.
-
Step 4: Gradient Programming. Program a gradient from 2% B to 50% B over 12 minutes at 0.8 mL/min.
-
Step 5: Self-Validation. Inject the standard. Validate that the peak symmetry As<1.5 . If k<2.0 , decrease the initial organic concentration to 0% or switch to a HILIC stationary phase[4][5].
Quantitative Data Summaries
Table 1: Mobile Phase Buffer Selection Guide
| Buffer System | pH Range | MS Compatible | Analyte State | Chromatographic Effect |
| 0.1% Formic Acid | ~2.7 | Yes | Fully Protonated | Suppresses silanol ionization; requires polar-embedded column for adequate retention. |
| 10 mM Ammonium Acetate | 4.0 - 5.0 | Yes | Mixed State | Avoid. Operates near pKa, leading to peak splitting and irreproducibility. |
| 10 mM Ammonium Bicarbonate | 9.0 - 10.5 | Yes | Fully Deprotonated | Maximizes hydrophobicity and retention; neutralizes secondary interactions. |
| 20 mM Potassium Phosphate | 2.0 - 3.0 | No | Fully Protonated | Excellent buffering capacity for UV assays; highly reproducible peak shapes. |
Table 2: Column Chemistry Recommendations
| Column Type | Stationary Phase Modification | Silanol Activity | Recommended pH | Best Use Case |
| Standard C18 | None (Unbonded silica exposed) | High | 2.0 - 7.0 | Not Recommended. High risk of severe peak tailing. |
| Polar-Embedded C18 | Internal amide/carbamate shield | Low | 2.0 - 7.0 | Low-pH LC-MS workflows requiring enhanced polar retention. |
| Hybrid Silica C18 | Ethylene-bridged particles | Minimal | 2.0 - 11.0 | High-pH workflows to maximize retention of neutral analytes. |
| HILIC (Bare Silica) | Hydrophilic interaction layer | N/A | 3.0 - 5.0 | Assays where reversed-phase retention ( k<2 ) cannot be achieved. |
Visualizations
Fig 1. Troubleshooting workflow for peak tailing and retention issues in aminopyrimidines.
Fig 2. Experimental workflow for High-pH vs. Low-pH mobile phase optimization.
References
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
- 4-Aminopyrimidine - Physico-chemical Properties. ChemBK.
- Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Ovonic Research.
Sources
- 1. chembk.com [chembk.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Crystallization & Impurity Rejection for 1-(6-Aminopyrimidin-4-yl)ethanone
Welcome to the Technical Support Center for the isolation and purification of 1-(6-Aminopyrimidin-4-yl)ethanone . As a highly functionalized aminopyrimidine intermediate, this molecule is notorious for retaining structurally similar process impurities (e.g., regioisomers, unreacted starting materials) during isolation. Its strong hydrogen-bonding capabilities—driven by the primary amine and pyrimidine nitrogen atoms—often lead to complex impurity retention mechanisms that standard recrystallization cannot resolve.
This guide provides causal diagnostics, advanced kinetic strategies, and self-validating protocols to help you achieve >99% purity in your final active pharmaceutical ingredient (API) or intermediate.
Diagnostic FAQs: Understanding Impurity Incorporation
Q1: My final crystallized 1-(6-Aminopyrimidin-4-yl)ethanone consistently fails purity specs despite multiple cooling crystallizations. Why is the impurity not being rejected?
Causality & Expert Insight: When an impurity persists across multiple crystallization cycles, it is rarely a simple case of poor filtration or mother liquor entrapment. Aminopyrimidines frequently form crystalline solid solutions with structurally related impurities. Because the impurity shares similar steric bulk and hydrogen-bonding motifs with the target molecule, it substitutes directly into the host crystal lattice rather than just adhering to the surface. Neglecting this composition anisotropy often leads to misdiagnosing solid solutions as surface-adsorbed impurities, rendering standard washing steps useless[1][2].
Actionable Step: You must first diagnose the incorporation mechanism. Implement a "Surface Washing" slurry diagnostic to definitively differentiate between surface adsorption and lattice incorporation[3].
Caption: Workflow to diagnose impurity incorporation mechanisms during crystallization.
Q2: How do I remove a low-solubility impurity that co-precipitates with my product?
Causality & Expert Insight: If the impurity is poorly soluble in your chosen solvent system, thermodynamic purification (equilibrium crystallization) is impossible because the impurity will always precipitate alongside the product[4]. Instead, you must rely on kinetic rejection . By creating a metastable supersaturated solution and introducing high-purity product seeds, you force the rapid desupersaturation of the target molecule. Because the growth kinetics of the seeded product outpace the primary nucleation kinetics of the impurity, you can halt the process and filter the slurry before the impurity has the thermodynamic time to nucleate[4].
Caption: Kinetic rejection pathway utilizing high-purity seeding to outpace impurity nucleation.
Q3: What if kinetic seeding fails because the impurity forms a solid solution?
Causality & Expert Insight: When structural similarities force a solid solution, altering the crystallization environment using non-adsorbing polymer additives (e.g., HPMC, PVP) is a highly effective intervention. These polymers selectively interact with the pre-nucleation clusters of the impurity, increasing the energy barrier to impurity nucleation and inhibiting its crystal growth. This allows the 1-(6-Aminopyrimidin-4-yl)ethanone to crystallize cleanly without incorporating the impurity into its lattice[5].
Quantitative Data & Troubleshooting Matrices
Table 1: Diagnostic Matrix for Impurity Incorporation
| Diagnostic Result (Post-Slurry) | Confirmed Mechanism | Recommended Mitigation Strategy |
| Impurity removed by washing | Surface Adsorption | Improve filtration efficiency; implement displacement washing; reduce agitation shear to prevent crystal breakage. |
| Impurity unaffected, scales with yield | Solid Solution | Introduce polymer additives (e.g., PVP); change solvent system to disrupt specific H-bonding; utilize reactive crystallization. |
| Impurity unaffected, spikes at end of batch | Co-precipitation | Kinetic rejection via high-purity seeding; early filtration before equilibrium is reached. |
Table 2: Impact of Polymer Additives on Impurity Rejection (Aggregated baseline data for structurally similar pharmaceutical compounds[5])
| Additive Type | Concentration (wt%) | Impurity Rejection Efficiency | Impact on Target API Yield |
| None (Control) | 0.0% | Baseline (High impurity retention) | ~85% |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% | >90% reduction | ~82% (Slight decrease) |
| Polyvinylpyrrolidone (PVP) | 1.0% | >95% reduction | ~78% (Moderate growth inhibition) |
Self-Validating Experimental Protocols
Protocol 1: Surface Washing Diagnostic (Slurry Method)
Purpose: To definitively determine if an impurity is surface-bound or incorporated into the crystal lattice of 1-(6-Aminopyrimidin-4-yl)ethanone[3].
-
Preparation: Prepare a 50 mL saturated solution of highly pure (>99.5%) 1-(6-Aminopyrimidin-4-yl)ethanone in your process solvent at 20°C. Filter the solution to ensure no undissolved solids remain.
-
Slurry Formation: Add 5.0 g of your impure crystalline product to the saturated solution.
-
Low-Energy Agitation: Stir the suspension using an overhead stirrer at a low speed (e.g., 100 RPM) for 4 hours. Causality: Low shear prevents crystal attrition (breakage), which would artificially expose internal lattice impurities to the solvent.
-
Isolation: Filter the suspension via vacuum filtration. Do not wash the cake with fresh solvent.
-
Self-Validation (Mass Balance Check): Analyze both the recovered crystals and the filtrate via HPLC.
-
Validation Check: The total mass of the impurity in the recovered crystals plus the filtrate must equal the initial impurity mass in the 5.0 g sample.
-
Interpretation: If the impurity concentration in the crystals drops significantly (and appears in the filtrate), the mechanism is surface adsorption. If the crystal purity remains unchanged, it is a solid solution.
-
Protocol 2: Polymer-Assisted Antisolvent Crystallization
Purpose: To reject structurally similar impurities that form solid solutions using polymer-induced nucleation inhibition[5].
-
Dissolution: Dissolve 10.0 g of impure 1-(6-Aminopyrimidin-4-yl)ethanone in the minimum required volume of a good solvent (e.g., ethanol or DMSO) at 60°C.
-
Polymer Addition: Add 0.05 g (0.5 wt% relative to API) of Polyvinylpyrrolidone (PVP) to the solution. Stir until completely dissolved.
-
Antisolvent Addition: Slowly dose an antisolvent (e.g., water) at a constant rate of 1 mL/min while maintaining the temperature at 60°C until the solution becomes slightly cloudy (cloud point).
-
Seeding: Add 0.1 g of pure 1-(6-Aminopyrimidin-4-yl)ethanone seeds. Hold the temperature for 30 minutes to allow the seed bed to establish.
-
Cooling & Desupersaturation: Cool the system to 20°C at a slow, linear rate of 0.2°C/min. Causality: A slow cooling rate ensures the system stays within the metastable zone, promoting the growth of existing pure seeds rather than triggering secondary nucleation of the impurity.
-
Self-Validation (Morphology Check): Filter the product and examine it under a polarized light microscope.
-
Validation Check: Solid solutions often alter the native crystal habit of the API. If the polymer successfully blocked the impurity from entering the lattice, the crystal habit should revert to the pure API's native morphology (e.g., from needles back to block-like prisms). Confirm final purity via HPLC.
-
References
-
- National Center for Biotechnology Information (PMC)
-
- CrystEngComm (RSC Publishing) 3. - MDPI 4. - ResearchGate (Organic Process Research & Development)
Sources
- 1. Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00742E [pubs.rsc.org]
- 2. Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 1-(6-Aminopyrimidin-4-yl)ethanone Substitutions
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing highly substituted pyrimidines presents unique synthetic bottlenecks. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize substitution reactions involving 1-(6-Aminopyrimidin-4-yl)ethanone .
System Overview & Mechanistic Causality
Before attempting any substitution, it is critical to understand the electronic and steric landscape of your substrate. 1-(6-Aminopyrimidin-4-yl)ethanone presents three distinct challenges:
-
Electronic Deactivation: Pyrimidines are naturally π-deficient, making electrophilic aromatic substitution (EAS) inherently difficult[1]. The C4-acetyl group exerts a strong electron-withdrawing inductive and mesomeric effect, which severely depletes the electron density of the C6-amino group, rendering it a very poor nucleophile.
-
Steric Shielding at C5: The C5 position is the only relatively electron-rich carbon on the pyrimidine ring. However, it is flanked by the C4-acetyl and C6-amino groups, creating a massive steric wall that blocks incoming electrophiles.
-
Catalyst Poisoning: The pyrimidine nitrogen atoms can coordinate to transition metals, potentially displacing phosphine ligands and forming catalytically dormant off-cycle complexes[2].
Structural analysis: steric shielding at C5 and electronic deactivation of the C6-amino group.
Troubleshooting Workflows & Experimental Protocols
Workflow A: N-Arylation of the C6-Amino Group via Buchwald-Hartwig Cross-Coupling
The Challenge: Direct SN2 alkylation or SNAr fails because the C6-amino group lacks sufficient nucleophilicity. The Causality: To bypass poor nucleophilicity, a transition-metal-catalyzed C-N coupling is required. However, the steric bulk of the substrate demands specific ligand architectures. BrettPhos is highly effective because its rate-limiting step is oxidative addition, allowing it to easily accommodate primary amines with large steric hindrance[3]. For extremely deactivated substrates, GPhos is recommended to prevent the pyrimidine from displacing the ligand and deactivating the catalyst[2].
Self-Validating Protocol:
-
Preparation (Inert Atmosphere): In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃ (2.5 mol%), BrettPhos (5.0 mol%), and the target aryl halide (1.0 equiv).
-
Causality: Pre-mixing the palladium source and ligand ensures the formation of the active L₁Pd(0) species before the coordinating pyrimidine substrate is introduced[4].
-
-
Substrate Addition: Add 1-(6-Aminopyrimidin-4-yl)ethanone (1.2 equiv) and NaOtBu (1.5 equiv).
-
Causality: A slight excess of the pyrimidine compensates for its poor reactivity. NaOtBu is strong enough to deprotonate the amine during the catalytic cycle without triggering immediate aldol condensation of the C4-acetyl group.
-
-
Solvent & Heating: Add anhydrous 1,4-dioxane (0.2 M). Seal the flask, remove from the glovebox, and heat to 90°C for 12 hours.
-
In-Process Validation: At 8 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. The disappearance of the aryl halide peak and the emergence of the [M+H]⁺ product mass confirms successful reductive elimination.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Causality: This removes insoluble palladium black and inorganic salts, preventing severe emulsion formation during subsequent aqueous extraction.
-
Step-by-step workflow for Pd-catalyzed C-N cross-coupling of the hindered C6-amino group.
Workflow B: C5-Electrophilic Halogenation (Precursor to C-C Coupling)
The Challenge: The C5 position is sterically walled off, resulting in near-zero yields with standard halogenation reagents (e.g., Br₂/AcOH). The Causality: To overcome the massive steric activation barrier, you must generate a highly reactive, small electrophile. Using N-iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA) generates a potent "I⁺" equivalent. Coupling this with microwave irradiation provides the rapid thermodynamic push needed to force the substitution before substrate degradation occurs.
Self-Validating Protocol:
-
Reagent Mixing: In a microwave vial, dissolve 1-(6-Aminopyrimidin-4-yl)ethanone (1.0 equiv) in anhydrous DMF (0.3 M). Add NIS (1.5 equiv) and TFA (0.5 equiv).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for exactly 20 minutes.
-
In-Process Validation: Quench a 10 µL aliquot in saturated Na₂S₂O₃ and analyze by TLC (UV 254 nm). The product will appear as a distinct, less polar spot compared to the starting material.
-
Workup: Pour the crude mixture into ice water containing saturated Na₂S₂O₃.
-
Causality: Na₂S₂O₃ instantly reduces unreacted iodine species, preventing over-oxidation. Extract with EtOAc and wash heavily with brine (3x) to completely partition the DMF into the aqueous layer.
-
Data Presentation: Optimization Matrices
Table 1: Ligand Selection Matrix for Buchwald-Hartwig Amination
| Ligand | Target Amine Type | Rate-Limiting Step | Steric Tolerance | Recommended Use Case |
|---|---|---|---|---|
| BrettPhos | Primary Amines | Oxidative Addition | High | Standard C6-amino N-arylation[3]. |
| RuPhos | Secondary Amines | Reductive Elimination | Low | Not recommended for this substrate[3]. |
| GPhos | Deactivated Primary | Ligand Exchange | Very High | Base-sensitive or highly deactivated pyrimidines[2]. |
| XantPhos | General / Amides | - | Moderate | Standard coupling with unhindered aryl halides[4]. |
Table 2: C5 Halogenation Conditions Comparison
| Reagent System | Activation Method | Temp | Est. Yield | Causality / Notes |
|---|---|---|---|---|
| Br₂ / AcOH | Thermal | 80°C | < 10% | Insufficient electrophilicity; severe steric clash. |
| NBS / DMF | Thermal | 60°C | 20-30% | Moderate reactivity; side reactions at acetyl alpha-carbon. |
| NIS / TFA | Microwave | 120°C | 70-85% | High electrophilicity of I⁺ overcomes steric barrier; rapid heating minimizes decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why does my direct SN2 alkylation of the C6-amino group fail? A: The C6-amino group is exceptionally electron-poor. The pyrimidine ring is naturally π-deficient[1], and the C4-acetyl group exerts a strong electron-withdrawing effect. This drastically reduces the lone pair availability on the nitrogen, making it a poor nucleophile for standard SN2 reactions. A transition-metal-mediated pathway (like Buchwald-Hartwig) is required to bypass this electronic limitation.
Q2: Can I use RuPhos instead of BrettPhos for coupling the C6-amino group? A: No. Computational and empirical studies show that for primary amines with large steric hindrance, the rate-limiting step with RuPhos is reductive elimination, leading to stalled reactions and catalyst death. BrettPhos shifts the rate-limiting step to oxidative addition, making it significantly more efficient for hindered primary amines like our substrate[3].
Q3: How do I prevent side reactions at the C4-acetyl group (e.g., enolization/aldol condensation) during strongly basic coupling conditions? A: If using strong bases like NaOtBu causes acetyl side reactions, switch to a milder base like LiHMDS or K₃PO₄. Alternatively, use a highly active catalyst system like GPhos, which allows the Buchwald-Hartwig amination to proceed at lower temperatures, kinetically favoring the cross-coupling over thermal aldol condensation[2].
References
-
Title: Pyrimidine Source: Wikipedia URL: [Link]
-
Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]
-
Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
Handling moisture sensitivity of 1-(6-Aminopyrimidin-4-yl)ethanone powder
Technical Support Center: 1-(6-Aminopyrimidin-4-yl)ethanone
Welcome to the technical support guide for 1-(6-Aminopyrimidin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of this compound. Our goal is to provide you with practical, field-proven insights and protocols to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 1-(6-Aminopyrimidin-4-yl)ethanone powder.
Q1: What are the ideal storage conditions for 1-(6-Aminopyrimidin-4-yl)ethanone?
A1: To maintain its chemical integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] For long-term storage, it is highly recommended to use a desiccator containing a suitable desiccant (e.g., silica gel or anhydrous calcium sulfate) to maintain a low-humidity environment.[4][5] Some suppliers also recommend storing under an inert atmosphere, such as argon or nitrogen, at 2-8°C.[6]
Q2: I've noticed some clumping in my powder. What does this indicate and can I still use it?
A2: Clumping or the formation of aggregates is a primary visual indicator of moisture absorption.[7] While the compound may still be usable for non-critical applications, this physical change suggests that the precise weight of the active compound is no longer accurate due to the added mass of water. For quantitative experiments or those sensitive to impurities, using a fresh, free-flowing lot is strongly advised.[7] If you must use a clumped powder, consider it suspect and proceed with the troubleshooting steps outlined below.
Q3: How does moisture absorption affect the chemical stability of this compound?
A3: The presence of an amino group on the pyrimidine ring can make the compound susceptible to degradation.[8] Moisture can facilitate hydrolysis or oxidation, potentially leading to the formation of impurities that can interfere with your experimental outcomes.[9][10] The amino group is often easily oxidized, which can lead to decomposition.[8]
Q4: What is the most critical step when handling this powder to avoid moisture exposure?
A4: The most critical step is weighing and dispensing. This should be done as quickly as possible in an environment with the lowest achievable humidity.[7] Minimizing the time the container is open to the atmosphere is paramount.[4][7] For highly sensitive applications, performing these operations within a glovebox under an inert atmosphere is the ideal method.[5][11]
Q5: Should I prepare a stock solution of the entire bottle at once?
A5: If you are working with a very hygroscopic compound that visibly absorbs moisture during weighing, preparing a stock solution of the entire contents of the bottle can be an effective strategy.[4] This allows for accurate concentration determination and subsequent use of aliquots, avoiding repeated exposure of the solid to the atmosphere.[4][7] However, you must first confirm the stability of the compound in your chosen solvent over your intended storage period.
Troubleshooting Guides
This section provides detailed protocols for assessing and managing issues related to the moisture sensitivity of 1-(6-Aminopyrimidin-4-yl)ethanone.
Guide 1: Initial Quality Assessment of Received Powder
Upon receiving a new batch of 1-(6-Aminopyrimidin-4-yl)ethanone, a quick quality check can prevent future experimental complications.
Protocol: Visual and Physical Inspection
-
Examine the Container Seal: Before opening, ensure the manufacturer's seal is intact. A compromised seal could have exposed the product to atmospheric moisture during transit or storage.
-
Observe the Powder: After carefully opening the container in a low-humidity environment, observe the powder's appearance. It should be a free-flowing, crystalline, or fine powder.
-
Check for Clumping: Use a clean, dry spatula to gently probe the powder. Note any resistance, clumping, or a "sticky" texture, which are signs of moisture uptake.[7]
-
Note the Color: Record the color of the powder. While some color variation can be normal (e.g., white to light yellow), any significant deviation from the manufacturer's specification or from previous batches should be noted as a potential sign of degradation.
| Observation | Potential Issue | Recommended Action |
| Free-flowing powder | None | Proceed with use. |
| Minor clumping | Minor moisture absorption | Suitable for non-quantitative work. For sensitive assays, proceed to Guide 3. |
| Hard clumps, sticky texture | Significant moisture absorption | Do not use for experiments requiring high purity or accurate weighing.[7] Consider preparing a stock solution of the entire batch. |
| Discoloration | Potential degradation | Proceed to Guide 3 for analytical verification. |
Guide 2: Protocol for Weighing and Dispensing Hygroscopic Powder
This protocol outlines the best practices for accurately weighing 1-(6-Aminopyrimidin-4-yl)ethanone while minimizing moisture exposure.
Method 1: Standard Laboratory Environment (Low Humidity)
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, flasks) and have them ready before opening the compound container. Ensure all glassware and tools are clean and thoroughly dry.[7]
-
Environment: Perform the weighing in a fume hood with the sash lowered as much as practical to minimize air currents, or in a room with low humidity.
-
Tare: Place a clean, dry weigh boat on the analytical balance and tare it.
-
Dispense Quickly: Open the container of 1-(6-Aminopyrimidin-4-yl)ethanone, quickly remove the desired amount of powder, and place it on the weigh boat.[7]
-
Seal Immediately: Securely close the compound's container immediately after dispensing.[7]
-
Record and Dissolve: Record the weight and proceed to dissolve the powder in your chosen anhydrous solvent without delay.
Method 2: Inert Atmosphere (Glovebox) - Recommended for Sensitive Applications
-
Environment Setup: Purge the glovebox with a dry, inert gas (e.g., nitrogen or argon) to achieve a low oxygen and moisture atmosphere.[11]
-
Material Transfer: Introduce the sealed container of the compound, along with all necessary labware (spatula, weigh boat, volumetric flask with septum, anhydrous solvent), into the glovebox antechamber and purge according to the glovebox protocol.
-
Execution: Perform all weighing and initial dissolution steps inside the glovebox, following the same principles of speed and efficiency.[5]
-
Removal: Once the compound is securely dissolved and the flask is sealed, it can be safely removed from the glovebox for use in your experiment.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for handling potential moisture-related issues with your powder.
Caption: Troubleshooting workflow for 1-(6-Aminopyrimidin-4-yl)ethanone powder.
Guide 3: Investigating Suspected Degradation
If you suspect degradation due to moisture exposure or other factors, analytical techniques can confirm the purity and identity of your compound.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity.[12]
-
Protocol Outline:
-
Prepare a sample of your suspect powder and a reference sample from a new, unopened bottle.
-
Dissolve both in a suitable mobile phase or anhydrous solvent.
-
Run the samples on an appropriate HPLC system (e.g., reverse-phase C18 column) with a suitable detector (e.g., UV-Vis).
-
-
Interpreting Results: Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in your suspect sample relative to the reference indicates the presence of impurities or degradation.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information and help identify impurities.
-
Protocol Outline:
-
Acquire a ¹H NMR spectrum of your suspect compound dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Compare the resulting spectrum to a reference spectrum from the supplier or from a known pure sample.
-
-
Interpreting Results: Look for unexpected peaks, changes in peak integrations, or significant peak broadening. A broad peak around 3.4 ppm in DMSO-d₆ can indicate the presence of water.
-
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your compound and help identify potential degradation products.[14]
References
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
EDQM. (2024, November 4). In-Use stability testing FAQ. Retrieved from [Link]
-
ResearchGate. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from [Link]
-
Reddit. (2026, February 27). Remedies for Hygroscopic Powders. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemdor Chemicals. (2026, March 27). 2-Aminopyrimidine Safety Data Sheet (SDS). Retrieved from [Link]
-
Quora. (2013, December 24). How does one mix and pack a corrosive, highly hygroscopic powder, without getting it lumpy from atmospheric humidity? Retrieved from [Link]
-
MDPI. (2022, November 11). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
PubMed. (2026, February 11). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
-
IJRAR.org. (2017, October). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved from [Link]
-
Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]
-
MDPI. (2025, October 13). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]
-
MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
-
Sanner. (2018, April). No chance for moisture and odors in pharmaceutical packaging. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminopyrimidine - Safety Data Sheet [chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
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Strategic Comparison Guide: 1-(6-Aminopyrimidin-4-yl)ethanone vs. 2-Aminopyrimidine Building Blocks
Executive Summary & Structural Divergence
In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold that fundamentally shapes the trajectory of targeted therapeutics[1]. However, the specific substitution pattern on the pyrimidine ring dictates both its synthetic versatility and its biological binding mode.
This guide provides an objective, highly technical comparison between the classic 2-aminopyrimidine scaffold—a ubiquitous motif in kinase inhibitor design—and 1-(6-Aminopyrimidin-4-yl)ethanone , a bifunctional building block that offers orthogonal reactivity. While 2-aminopyrimidines are optimized for planar, ATP-competitive binding, 1-(6-Aminopyrimidin-4-yl)ethanone provides an electrophilic ketone handle that allows chemists to vectorize molecules into three-dimensional allosteric pockets, increasing the fraction of sp3 carbons ( Fsp3 ) and driving target selectivity.
Binding Causality: Hinge Interactions vs. Vectorized Expansion
The 2-Aminopyrimidine Scaffold: Canonical Hinge Binding
The 2-aminopyrimidine motif is the quintessential kinase hinge binder, mimicking the adenine ring of ATP. The N1/N3 pyrimidine nitrogens act as hydrogen bond acceptors, while the exocyclic 2-amino group acts as a hydrogen bond donor. This bidentate interaction anchors the scaffold firmly to the backbone amides of the kinase hinge region (e.g., interacting with residues like Glu51 and Lys33 in CDKs)[2].
Because of this dual hydrogen-bond interaction, 2-aminopyrimidine is a foundational motif in approved clinical drugs such as brigatinib and osimertinib[3]. However, this strong, canonical binding often results in severe kinome promiscuity. To achieve selectivity, medicinal chemists must rely on complex "back-pocket" optimization or macrocyclization to differentiate between highly conserved ATP-binding sites[4]. In some cases, replacing the 2-aminopyrimidine fragment entirely with alternative motifs (such as pyrazoles) is necessary to alter the hydrogen-bonding network and improve the selectivity profile[5].
1-(6-Aminopyrimidin-4-yl)ethanone: The Bifunctional Vector
1-(6-Aminopyrimidin-4-yl)ethanone disrupts this canonical symmetry. By shifting the amino group to the C6 position, the bidentate hinge-binding capacity is altered, often shifting the molecule towards a monodentate interaction or requiring a completely different binding orientation.
Crucially, the C4-acetyl group provides a highly versatile electrophilic handle. Unlike halogenated pyrimidines that typically undergo sp2
sp2 cross-couplings (maintaining molecular planarity), the acetyl group can undergo reductive amination to introduce sp3 -hybridized amines or aldol condensations to form secondary heterocycles (e.g., pyrazoles or chalcones). This allows the molecule to navigate complex, three-dimensional allosteric pockets rather than being trapped in the flat ATP-binding site.Comparative Performance & Physicochemical Profiling
The following table summarizes the quantitative and qualitative performance metrics of both building blocks in drug discovery workflows:
| Feature | 2-Aminopyrimidine Scaffolds | 1-(6-Aminopyrimidin-4-yl)ethanone |
| Primary Binding Mode | Bidentate H-bond donor/acceptor at the kinase hinge region[3][4]. | Monodentate/Bidentate H-bond + extended sp3 hydrophobic/polar vectors. |
| Primary Synthetic Handles | Halogens (Cl, Br, I) via SNAr or Buchwald-Hartwig coupling[1]. | C4-Acetyl group (C=O) and C6-Amino group ( NH2 ). |
| Functionalization Scope | Planar C-N, C-C bond formation. | Reductive amination, Aldol condensation, Hydrazone formation. |
| Target Selectivity | Often promiscuous; requires extensive back-pocket tuning[4]. | High potential for selectivity via rigid, non-planar vectorization. |
| Physicochemical Impact | Low MW, high polarity, highly planar ( sp2 rich). | Increased lipophilicity, higher Fsp3 fraction, distinct 3D trajectory. |
Synthetic Workflows & Reactivity Logic
The structural differences between these two scaffolds dictate entirely divergent synthetic workflows. 2-Aminopyrimidines are typically elaborated via nucleophilic aromatic substitution ( SNAr ) of halogenated precursors under basic conditions[1]. Conversely, 1-(6-Aminopyrimidin-4-yl)ethanone relies on ketone chemistry, which requires specific catalytic conditions (e.g., Brønsted acids) due to the lower electrophilicity of the ketone compared to an aldehyde.
Fig 1. Divergent structural logic and application workflows for pyrimidine building blocks.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind every reagent choice and providing analytical checkpoints for verification.
Protocol A: SNAr Diversification of 2-Amino-4,6-dichloropyrimidine
Objective: Synthesize a mono-substituted 2-aminopyrimidine intermediate[1]. Causality: We utilize N,N-diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile. n-Butanol is selected as the solvent because its high boiling point (117 °C) provides the necessary thermal energy to overcome the activation barrier of the electron-rich pyrimidine ring, while allowing precise temperature control to prevent unwanted di-substitution.
Step-by-Step Methodology:
-
Charge a heavy-walled pressure vial with 2-amino-4,6-dichloropyrimidine (1.0 eq), the target primary amine (1.1 eq), DIPEA (2.0 eq), and n-butanol (0.5 M concentration).
-
Seal the vial and stir the reaction mixture at 80 °C for 4 hours.
-
Validation Check (LC-MS): Sample the reaction mixture. The starting material exhibits a distinct 9:6:1 isotopic pattern corresponding to two chlorine atoms. The reaction is deemed complete when this signal disappears and is replaced by the product mass exhibiting a 3:1 isotopic pattern, definitively confirming successful mono-substitution.
-
Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Silica, Hexanes/EtOAc).
Protocol B: Reductive Amination of 1-(6-Aminopyrimidin-4-yl)ethanone
Objective: Convert the C4-acetyl handle into an sp3 -hybridized amine vector. Causality: Ketones are significantly less electrophilic than aldehydes. To facilitate iminium ion formation, glacial acetic acid (AcOH) is added as a Brønsted acid catalyst to protonate the ketone oxygen. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is the reducing agent of choice; the electron-withdrawing acetate ligands attenuate the hydride's reactivity, ensuring it selectively reduces the transient iminium ion without prematurely reducing the starting ketone to a secondary alcohol.
Step-by-Step Methodology:
-
Dissolve 1-(6-Aminopyrimidin-4-yl)ethanone (1.0 eq) and the target primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Add glacial acetic acid (1.5 eq) and stir at room temperature for 1 hour to allow for complete iminium intermediate formation.
-
Add NaBH(OAc)3 (1.5 eq) portion-wise to control hydrogen evolution, and stir the suspension for 12 hours at room temperature.
-
Quench the reaction with saturated aqueous NaHCO3 and extract with dichloromethane.
-
Validation Check ( 1H NMR): Isolate the crude product post-workup and analyze via 1H NMR. Successful C-N bond formation is confirmed by the disappearance of the sharp methyl ketone singlet (typically ~2.5 ppm) and the emergence of a new doublet (if a primary amine was used, due to coupling with the new CH proton) alongside a diagnostic multiplet for the newly formed methine (-CH-) proton.
Sources
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- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
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- 5. mdpi.com [mdpi.com]
Comparative Reactivity Profiling of 1-(6-Aminopyrimidin-4-yl)ethanone and Its Structural Isomers
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction: The Electronic Microenvironment of Pyrimidine Isomers
In our experience optimizing heterocyclic scaffolds for high-throughput drug discovery, the pyrimidine ring presents a unique set of challenges and opportunities. When functionalized with both an electron-donating amino group and an electron-withdrawing acetyl group, the molecule becomes a highly sensitive push-pull electronic system.
Comparing 1-(6-aminopyrimidin-4-yl)ethanone to its primary structural isomer, 1-(2-aminopyrimidin-4-yl)ethanone , reveals entirely divergent synthetic pathways. The fundamental causality behind this divergence lies in the relative positioning of the exocyclic amine to the endocyclic nitrogens. As demonstrated in1[1], the 2-amino position is flanked by two highly electronegative ring nitrogens, which severely deplete its nucleophilicity through intense resonance and inductive withdrawal. Conversely, the 6-amino position experiences less profound deactivation, leaving it significantly more nucleophilic and reactive toward electrophiles[2].
Electronic interplay governing the reactivity of aminopyrimidinyl ethanone isomers.
Quantitative Reactivity Data & Structural Drivers
To rationally design synthetic routes, researchers must leverage the intrinsic physicochemical properties of these isomers. Table 1 summarizes the comparative reactivity profiles based on established electronic principles and experimental observations.
Table 1: Physicochemical & Reactivity Profile of Aminopyrimidinyl Ethanones
| Parameter | 1-(6-Aminopyrimidin-4-yl)ethanone | 1-(2-Aminopyrimidin-4-yl)ethanone | Causality / Structural Driver |
| Predicted pKa (Amine) | ~5.5 - 6.0 | ~3.5 - 4.0 | The 2-amino lone pair is highly delocalized into two adjacent endocyclic nitrogens, drastically lowering basicity[2]. |
| Nucleophilicity (N-Acylation) | High | Low | Reduced resonance stabilization in the 6-position leaves the amine more reactive[1]. |
| Electrophilicity (C=O) | Moderate | High | Stronger electron withdrawal by the N1/N3-flanked ring increases carbonyl polarization at the 4-position. |
| NMR Diagnostic Feature | Broad -NH₂ singlet (Rotamers) | Sharp -NH₂ singlet | Restricted Ar-N rotation at room temperature is unique to 4/6-amino positions, providing a diagnostic tool[3]. |
Self-Validating Experimental Protocols
The following protocols are designed not just as a sequence of steps, but as self-validating systems. Every critical phase includes a mechanistic rationale and an analytical checkpoint to ensure data integrity.
Protocol A: Chemoselective N-Acylation of 1-(6-Aminopyrimidin-4-yl)ethanone
Objective: Synthesize an N-chloroacetyl derivative without inducing O-acylation of the enol tautomer or endocyclic N-alkylation. Causality: Because the 6-amino group retains sufficient nucleophilicity, we can achieve selective N-acylation by strictly controlling the thermal environment. Low temperatures kinetically favor the more accessible exocyclic amine over the sterically hindered, less basic ring nitrogens[4].
Step-by-Step Methodology:
-
Equilibration: Dissolve 10.0 mmol of 1-(6-aminopyrimidin-4-yl)ethanone in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Rationale: Cryogenic conditions suppress the kinetic activation of the endocyclic nitrogens, directing the electrophile exclusively to the exocyclic amine.
-
-
Electrophile Addition: Add 1.1 equivalents of triethylamine (TEA), followed by the dropwise addition of 1.05 equivalents of chloroacetyl chloride over 15 minutes.
-
Propagation & Monitoring: Maintain at -78 °C for 1 hour, then gradually warm to 0 °C. Monitor the reaction via LC-MS.
-
Quenching: Quench the reaction with 20 mL of saturated aqueous NaHCO₃.
-
Rationale: Immediate neutralization of HCl byproducts prevents acid-catalyzed degradation or unwanted tautomerization.
-
-
Self-Validation (NMR): Extract the organic layer, dry over MgSO₄, and concentrate. Run a ¹H NMR (CDCl₃). The starting material exhibits a characteristically broadened -NH₂ signal (~5.5 ppm) due to rotameric restricted rotation[3]. Validation is achieved when this broad peak completely disappears, replaced by a sharp, downfield amide proton singlet at >10.0 ppm [4].
Step-by-step chemoselective N-acylation workflow with integrated validation checkpoints.
Protocol B: Aldol Condensation of 1-(2-Aminopyrimidin-4-yl)ethanone
Objective: Exploit the highly electrophilic acetyl group of the 2-amino isomer to form a chalcone derivative via condensation with an aromatic aldehyde. Causality: The 2-amino group is highly deactivated[1], meaning it will not act as a competing nucleophile. However, the intense electron withdrawal from the N1/N3 nitrogens makes the adjacent acetyl group highly electrophilic, allowing for mild base-catalyzed Aldol condensations without the risk of self-condensation.
Step-by-Step Methodology:
-
Activation: Dissolve 10.0 mmol of 1-(2-aminopyrimidin-4-yl)ethanone and 10.0 mmol of benzaldehyde in 30 mL of anhydrous ethanol.
-
Catalysis: Add 20 mol% of aqueous NaOH (10 M) dropwise at room temperature.
-
Rationale: The highly electrophilic nature of the 2-amino isomer's acetyl group allows for mild base catalysis, driving the reaction forward cleanly.
-
-
Precipitation: Stir the mixture for 4 hours. The highly conjugated product typically precipitates directly from the ethanolic solution as a crystalline solid.
-
Self-Validation (NMR): Filter and wash the precipitate with cold ethanol. Confirm the structure and stereochemistry via ¹H NMR. Validation is achieved by identifying the characteristic trans-alkene doublets (J ≈ 15-16 Hz) at ~7.4 and 7.8 ppm , confirming both the regioselectivity of the condensation and the E-stereochemistry of the newly formed double bond.
Sources
Navigating the Synthesis of 1-(6-Aminopyrimidin-4-yl)ethanone: A Comparative Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(6-aminopyrimidin-4-yl)ethanone, a key building block in the development of various pharmacologically active compounds, can present reproducibility challenges across different laboratory settings. This guide provides an in-depth comparison of plausible synthetic protocols, focusing on the critical variables that influence yield, purity, and overall success. By understanding the causality behind experimental choices, researchers can better anticipate and control the outcomes of this important transformation.
At a Glance: Comparison of Key Synthesis Protocols
Two primary synthetic strategies for 1-(6-aminopyrimidin-4-yl)ethanone are prevalent, primarily differing in the amination conditions of a common precursor, 1-(6-chloropyrimidin-4-yl)ethanone. The choice of solvent, ammonia source, and reaction conditions are critical determinants of the reaction's efficiency and reproducibility.
| Parameter | Protocol A: Aqueous Ammonia in a Sealed Vessel | Protocol B: Ammonia Gas in an Organic Solvent |
| Ammonia Source | Concentrated Aqueous Ammonia (e.g., 28-30%) | Anhydrous Ammonia Gas |
| Solvent | Dioxane, THF, or other water-miscible solvents | Anhydrous polar aprotic (e.g., DMF, DMSO) or ethereal (e.g., THF) |
| Temperature | 100-150 °C | 0 °C to room temperature |
| Pressure | High (autoclave or sealed tube required) | Atmospheric |
| Key Equipment | Autoclave or high-pressure sealed reaction vessel | Standard glassware with gas inlet |
| Reported Yields | Variable, typically moderate to good | Generally good to high |
| Primary Side Reaction | Hydrolysis of the chloro-substituent to form 1-(6-hydroxypyrimidin-4-yl)ethanone | Formation of over-aminated byproducts (less common) |
| Reproducibility Concerns | Sensitive to sealing efficiency, precise temperature control, and potential for hydrolysis.[1] | Dependent on the purity of ammonia gas and solvent, and efficient gas delivery. |
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 1-(6-aminopyrimidin-4-yl)ethanone from its chloro-precursor proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C6 position for nucleophilic attack by ammonia.
Caption: General mechanism for the SNAr reaction.
Protocol A: High-Temperature Amination with Aqueous Ammonia
This protocol utilizes a concentrated aqueous solution of ammonia in a sealed vessel to achieve the nucleophilic substitution. The elevated temperature is necessary to overcome the activation energy of the reaction.
Experimental Protocol
-
Reaction Setup: To a high-pressure reaction vessel, add 1-(6-chloropyrimidin-4-yl)ethanone (1.0 eq).
-
Reagent Addition: Add a suitable solvent such as 1,4-dioxane or THF, followed by concentrated aqueous ammonia (10-20 eq).
-
Sealing and Heating: Securely seal the vessel and heat to 100-150 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully vent the vessel. The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Causality and Reproducibility Insights
-
Why a sealed vessel? The use of a sealed vessel is crucial to maintain a high concentration of ammonia in the reaction mixture at elevated temperatures and to prevent its evaporation.
-
The role of temperature: Higher temperatures increase the reaction rate but also significantly enhance the risk of the primary side reaction: hydrolysis of the starting material to the corresponding hydroxypyrimidine.[1] This is a major source of irreproducibility, as slight variations in temperature can lead to significant differences in the product-to-byproduct ratio.
-
Solvent choice: A water-miscible organic solvent is used to ensure the homogeneity of the reaction mixture containing the organic substrate and aqueous ammonia.
Caption: Workflow for Protocol A.
Protocol B: Amination with Anhydrous Ammonia Gas
This alternative approach employs anhydrous ammonia gas bubbled through a solution of the starting material in an organic solvent. This method avoids the presence of water, thereby minimizing the hydrolysis side reaction.
Experimental Protocol
-
Reaction Setup: Dissolve 1-(6-chloropyrimidin-4-yl)ethanone (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF) in a flask equipped with a gas inlet and a magnetic stirrer.
-
Ammonia Addition: Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution for 1-2 hours.
-
Reaction: After the initial bubbling, allow the reaction to slowly warm to room temperature and stir for 12-24 hours under an ammonia atmosphere (e.g., using a balloon filled with ammonia).
-
Work-up: Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess ammonia. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Causality and Reproducibility Insights
-
Why anhydrous conditions? The absence of water is the key advantage of this protocol, significantly reducing the formation of the hydroxypyrimidine byproduct and leading to a cleaner reaction profile.
-
Temperature control: The initial cooling to 0 °C helps to dissolve a sufficient amount of ammonia gas in the solvent. Allowing the reaction to proceed at room temperature provides a balance between a reasonable reaction rate and stability of the reagents.
-
Solvent selection: Aprotic solvents like DMF or THF are good choices as they are inert to the reaction conditions and can dissolve the starting material and the ammonia gas to a reasonable extent.
Caption: Workflow for Protocol B.
Factors Influencing Reproducibility Across Labs
Several factors can contribute to variability in the synthesis of 1-(6-aminopyrimidin-4-yl)ethanone between different laboratories:
-
Purity of Starting Material: The purity of 1-(6-chloropyrimidin-4-yl)ethanone is critical. Impurities can lead to side reactions and complicate purification.
-
Ammonia Source and Handling: In Protocol A, the exact concentration of the aqueous ammonia solution can vary. In Protocol B, the purity of the ammonia gas and the efficiency of its delivery to the reaction mixture are important variables.
-
Temperature and Pressure Control: Precise and consistent control of temperature, especially in the high-temperature Protocol A, is essential for reproducible results. Inconsistent heating can lead to varying ratios of product to byproduct. The integrity of the seal in the pressure vessel is also paramount.
-
Work-up and Purification: Differences in work-up procedures, such as the pH of aqueous washes, and variations in purification techniques (e.g., choice of chromatography solvent system, recrystallization solvent) can impact the final yield and purity of the isolated product.
Conclusion
The synthesis of 1-(6-aminopyrimidin-4-yl)ethanone is a critical transformation for which reproducibility is key. While the high-temperature amination with aqueous ammonia (Protocol A) is a feasible route, it is prone to the formation of a hydrolysis byproduct, making it sensitive to reaction conditions. The use of anhydrous ammonia gas (Protocol B) offers a cleaner reaction profile with a lower likelihood of this side reaction, potentially leading to higher reproducibility. For researchers aiming for consistent and high-purity material, Protocol B, despite requiring the handling of gaseous ammonia, is likely the more robust and reliable method. Careful attention to the purity of reagents, and precise control over reaction parameters are paramount for achieving reproducible outcomes in any laboratory setting.
References
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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Benchmarking the Kinase Inhibition Efficacy of 1-(6-Aminopyrimidin-4-yl)ethanone: A Comparative Guide
Introduction: The Promise of the Aminopyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. The search for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery. Within this landscape, the aminopyrimidine scaffold has emerged as a "privileged" structure, forming the core of numerous clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for inhibitor design.
This guide focuses on a representative aminopyrimidine-containing molecule, 1-(6-Aminopyrimidin-4-yl)ethanone (hereafter referred to as Compound A ). While specific public data on its kinase inhibition profile is limited, its structural similarity to known kinase inhibitors suggests its potential in this domain. This document, therefore, serves as a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on how to systematically benchmark the kinase inhibition efficacy and selectivity of Compound A.
We will objectively compare its hypothetical performance against well-characterized kinase inhibitors, providing detailed experimental protocols and data interpretation strategies. The goal is to equip researchers with the necessary tools to evaluate novel compounds like Compound A and to understand their potential as therapeutic agents.
A Strategic Approach to Benchmarking Kinase Inhibition
A robust evaluation of a potential kinase inhibitor involves a multi-step process designed to assess its potency, selectivity, and mechanism of action. Our benchmarking strategy for Compound A will involve a three-tiered approach:
-
Initial High-Throughput Screening (HTS): A primary screen against a panel of diverse kinases to identify potential targets. This is typically a single-point concentration screen to provide a broad overview of activity.
-
Potency Determination (IC50): For any "hits" identified in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing inhibitors.
-
Selectivity Profiling: A comprehensive screen against a large panel of kinases (kinome-wide profiling) to determine the inhibitor's selectivity. This is critical for predicting potential off-target effects and understanding the therapeutic window.
For the purpose of this guide, we will benchmark Compound A against three well-established kinase inhibitors with distinct profiles:
-
Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases. It serves as a useful positive control in many kinase assays.[1][2][3]
-
Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer and pancreatic cancer.[4][5][6]
-
Dasatinib: A multi-targeted inhibitor that potently inhibits BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[7][8][9][10]
Experimental Methodologies: A Step-by-Step Guide
The foundation of a reliable benchmarking study is a robust and reproducible assay. We will utilize a luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which is a widely used, sensitive, and HTS-compatible method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1]
Core Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated by the kinase to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
Diagram: ADP-Glo™ Kinase Assay Workflow
Caption: Inhibition of the EGFR signaling pathway by Compound A and Erlotinib.
Conclusion: A Framework for Evidence-Based Evaluation
This guide provides a comprehensive and scientifically rigorous framework for benchmarking the kinase inhibition efficacy of novel compounds, using 1-(6-Aminopyrimidin-4-yl)ethanone (Compound A) as a representative example. By employing standardized, high-quality assays, appropriate comparators, and clear data presentation, researchers can effectively assess the potency and selectivity of new chemical entities.
The hypothetical data presented herein illustrates how Compound A could be characterized as a potent and relatively selective EGFR inhibitor. This evidence-based approach is fundamental in the early stages of drug discovery, enabling informed decisions about which compounds warrant further investigation and optimization in the quest for new and effective kinase-targeted therapies. The principles and protocols outlined are broadly applicable to the evaluation of any potential kinase inhibitor, providing a solid foundation for advancing drug discovery projects.
References
- Zegzouti, H., Alves, J., Worzella, T., Vidugiris, G., Cameron, G., Vidugiriene, J., & Goueli, S. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
-
Erlotinib. (n.d.). In Wikipedia. Retrieved April 2, 2026, from [Link].
- Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). (2006, December 21). European Medical Journal.
- Erlotinibhydrochloride. (2026, February 23). Liv Hospital.
- Erlotinib. (2024, October 9).
- Staurosporine: world's first indolocarbazole & anticancer drug precursor. (n.d.).
- Weatherald, J., Chaumais, M. C., Savale, L., et al. (2017). Comparison of kinase inhibition profiles for imatinib and dasatinib.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Protein kinase inhibition of clinically important staurosporine analogues. (2010, April 15). PubMed.
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
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Staurosporine. (n.d.). In Wikipedia. Retrieved April 2, 2026, from [Link].
- erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- FDA Approves Generic Dasatinib, Expanding Access to Key TKI. (2025, November 11). Targeted Oncology.
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. (n.d.). Frontiers.
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A Senior Application Scientist's Guide to Cross-Validation of 1-(6-Aminopyrimidin-4-yl)ethanone High-Throughput Screening Assays
Abstract
High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1][2] The aminopyrimidine scaffold, represented here by 1-(6-Aminopyrimidin-4-yl)ethanone, is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[3][4] However, a primary HTS campaign often yields "hits" that can be artifacts of the specific assay technology employed. Therefore, robust cross-validation using orthogonal assays is not merely a suggestion but a critical step to ensure that resources are focused on chemically and biologically relevant lead compounds.[5] This guide provides a comprehensive framework for the cross-validation of HTS hits, comparing a primary biochemical assay with a secondary cell-based assay to confirm target engagement and cellular efficacy. We will detail the methodologies, data analysis pipelines, and interpretation of results, providing researchers with a self-validating system for hit confirmation.
The Imperative of Orthogonal Validation: Beyond a Single Data Point
The primary goal of an HTS campaign is to identify "leads" for further development, not necessarily to find perfect drugs in the first pass.[2][6] A common pitfall is to over-rely on the results of a single assay. Biochemical and cell-based assays, while both valuable, measure different aspects of a compound's activity and have distinct limitations.[1][7]
-
Biochemical Assays: These assays utilize purified biomolecules (e.g., a kinase enzyme) to measure direct compound-target interaction.[1] They offer high precision, reproducibility, and are easier to optimize.[1] However, they exist in a highly artificial environment, devoid of the complexities of a living cell. They cannot predict crucial drug-like properties such as cell permeability, susceptibility to efflux pumps, or interaction with intracellular competitors like ATP.[7][8]
-
Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within intact cells.[1][9] This approach inherently accounts for cell entry and stability, providing a more accurate reflection of potential therapeutic activity.[10] However, they can exhibit higher variability and are more complex to develop and validate.[1]
A significant discrepancy between biochemical potency and cellular efficacy is a frequent and costly reality in drug discovery.[7][8] Compounds potent in a test tube may be inactive in cells, while some compounds discarded after failing a biochemical screen might have performed well in a cellular context.[7] Therefore, a cross-validation strategy is essential to build confidence in a hit compound.
Caption: HTS Cross-Validation Workflow.
Comparative Assay Methodologies
For screening compounds like 1-(6-Aminopyrimidin-4-yl)ethanone, a logical approach is to assess its effect on a specific protein kinase. We will compare a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay with a NanoBRET™ cellular target engagement assay.
Assay 1: TR-FRET Biochemical Kinase Assay
This is a robust, homogeneous (no-wash) assay format ideal for primary HTS.[11][12]
-
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. The substrate peptide is labeled with one fluorophore (e.g., ULight™), and an antibody that specifically recognizes the phosphorylated version of the substrate is labeled with a second fluorophore (e.g., a Europium chelate). When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into close proximity. Exciting the Europium donor results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength.[12] An inhibitor like 1-(6-Aminopyrimidin-4-yl)ethanone will prevent phosphorylation, leading to a decrease in the TR-FRET signal.[12]
Assay 2: NanoBRET™ Cellular Target Engagement Assay
This assay quantifies compound binding to a specific protein target in living cells, providing definitive evidence of target engagement.[11][13]
-
Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the kinase's active site is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-kinase fusion, bringing the tracer (energy acceptor) close to the luciferase. When the luciferase substrate is added, Bioluminescence Resonance Energy Transfer (BRET) occurs.[13] When an effective inhibitor like 1-(6-Aminopyrimidin-4-yl)ethanone enters the cell and binds to the kinase, it displaces the fluorescent tracer, decreasing the BRET signal.[13] This provides a quantitative measure of compound affinity for the target in a physiological context.[8][14]
Detailed Experimental Protocols
Reproducibility starts with a meticulously documented protocol. The following are detailed step-by-step procedures for executing both assays in a 384-well format, common for HTS.[6][15]
Protocol 1: TR-FRET Biochemical Kinase Assay
Objective: To determine the in vitro IC50 value of 1-(6-Aminopyrimidin-4-yl)ethanone against a target kinase.
Materials:
-
Target Kinase (purified, recombinant)
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Stop Solution (e.g., 100 mM EDTA)
-
1-(6-Aminopyrimidin-4-yl)ethanone stock solution in 100% DMSO
-
Low-volume, black 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare a serial dilution of 1-(6-Aminopyrimidin-4-yl)ethanone in DMSO. Using an acoustic dispenser, transfer 20 nL of each concentration into the assay plate wells. For controls, dispense DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Enzyme Addition: Prepare a 2X enzyme solution in Assay Buffer. Add 5 µL to each well.
-
Incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[16]
-
Reaction Initiation: Prepare a 2X ATP/Substrate solution in Assay Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure accurate competitive inhibitor data.[17] Add 5 µL of this solution to each well to start the reaction. The final assay volume is 10 µL.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. Ensure the reaction is within the linear range, typically <10% ATP conversion.[17]
-
Reaction Termination: Add 10 µL of Stop Solution containing the Eu-labeled antibody.
-
Detection: Incubate for 60 minutes at room temperature to allow antibody binding. Read the plate on an HTRF-compatible reader, measuring emission at both acceptor and donor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by fitting the dose-response curve.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
Objective: To determine the in-cell IC50 value of 1-(6-Aminopyrimidin-4-yl)ethanone.
Materials:
-
HEK293 cells transiently transfected with the NanoLuc®-kinase fusion vector
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Nano-Glo® Substrate and Lysis Buffer
-
White, tissue-culture treated 384-well assay plates
-
1-(6-Aminopyrimidin-4-yl)ethanone stock solution in 100% DMSO
-
Plate reader capable of measuring filtered luminescence (450 nm and >600 nm)
Procedure:
-
Cell Seeding: Harvest and resuspend transfected cells in Opti-MEM. Seed 10 µL of cell suspension per well into the assay plate.
-
Compound Addition: Prepare a serial dilution of 1-(6-Aminopyrimidin-4-yl)ethanone in Opti-MEM. Add 5 µL to the wells. Include DMSO-only controls.
-
Tracer Addition: Prepare the NanoBRET™ Tracer in Opti-MEM. Add 5 µL to all wells. The final volume is 20 µL.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Prepare the Nano-Glo® Substrate according to the manufacturer's protocol. Add 5 µL to each well.
-
Reading: Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Determine the IC50 value from the dose-response curve.
Data Analysis and Quality Control: The Foundation of Trust
Robust data analysis is critical for reliable hit identification.[1][18] The quality of an HTS assay is not determined by a single parameter but by a combination of statistical metrics that ensure the separation between control signals is significant and reproducible.[5][19]
Key Performance Metrics
-
Signal-to-Background Ratio (S/B): This is a simple measure of the dynamic range of the assay. It is the ratio of the mean signal of the low-activity control (0% inhibition) to the mean signal of the high-activity control (100% inhibition).[20] While useful, S/B ignores data variability and is therefore an incomplete metric.[19]
-
Formula:S/B = μ_low / μ_high
-
-
Z'-Factor: The Z'-factor is considered the gold standard for evaluating HTS assay quality because it incorporates both the signal dynamic range and the data variation into a single value.[1][21][22] It provides a quantitative measure of the separation between the positive and negative control distributions.[19]
-
IC50/EC50: The half-maximal inhibitory (IC50) or effective (EC50) concentration. It represents the concentration of a compound required to achieve 50% of its maximal effect.[20] This is the key metric for quantifying a compound's potency.
Caption: HTS Data Analysis and QC Pipeline.
Comparative Analysis: Interpreting the Cross-Validation Data
After running both assays, the results for 1-(6-Aminopyrimidin-4-yl)ethanone are compiled. The goal is to see a correlation between the biochemical and cellular data, which builds confidence that the compound's activity is due to on-target effects.
Table 1: Cross-Validation Data for 1-(6-Aminopyrimidin-4-yl)ethanone
| Parameter | TR-FRET (Biochemical) | NanoBRET™ (Cell-Based) | Interpretation |
| Z'-Factor | 0.82 | 0.75 | Both assays are robust and well-suited for screening.[19] |
| S/B Ratio | 15 | 8 | Both assays have an adequate dynamic range. |
| IC50 | 75 nM | 350 nM | Potent direct binding to the purified enzyme. Good target engagement in living cells, confirming cell permeability. |
Analysis of Results:
The data in Table 1 represents a successful cross-validation.
-
Assay Quality: The Z'-factors for both assays are well above 0.5, indicating high-quality, reliable data.[1][20]
-
Potency Correlation: The compound shows potent inhibition in the biochemical assay (IC50 = 75 nM). The potency is moderately lower in the cell-based assay (IC50 = 350 nM). This "potency shift" is common and expected.[8][14]
-
Causality: The slightly weaker cellular potency can be attributed to several factors within the physiological environment of the cell, most notably competition with high intracellular concentrations of ATP (~1-10 mM), which is the enzyme's natural substrate.[8] Despite this shift, the fact that the compound retains sub-micromolar activity in the NanoBRET™ assay is a strong confirmation of its on-target activity and cell permeability.
Had the cellular IC50 been dramatically weaker (>10 µM) or completely inactive, it would suggest potential issues with cell membrane permeability, active efflux from the cell, or rapid metabolism, flagging the compound for further investigation or de-prioritization.
Conclusion
The cross-validation of HTS hits is a non-negotiable step in modern drug discovery. Relying solely on a primary biochemical screen can lead to the costly pursuit of compounds that are artifactual or lack the fundamental property of cellular activity. By systematically comparing a high-quality biochemical assay, such as TR-FRET, with a physiologically relevant target engagement assay, like NanoBRET™, researchers can build a robust, evidence-based case for advancing a hit compound. This dual-assay strategy ensures that identified hits, such as 1-(6-Aminopyrimidin-4-yl)ethanone, not only bind their intended target with high affinity but also effectively engage that target within the complex milieu of a living cell, making them far more promising candidates for successful lead optimization.
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Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Technology Networks. [Link]
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Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). Frontiers in Oncology. [Link]
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Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]
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Vasta, J. D., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]
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Klaeger, S., et al. (2019, February 15). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Cancer Research. [Link]
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Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]
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What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. (2025, December 23). BellBrook Labs. [Link]
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High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. [Link]
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Malo, N., et al. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. [Link]
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Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI Bookshelf. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). ACS Publications. [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP. (2017, May 26). Journal of Visualized Experiments. [Link]
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Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). IntechOpen. [Link]
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On HTS: Z-factor. (2023, December 12). On HTS. [Link]
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Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. [Link]
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High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. [Link]
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High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Cancer Science & Therapy. [Link]
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Understanding Assay Performance Metrics. (2024, April 9). Indigo Biosciences. [Link]
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Z-factor. (n.d.). Wikipedia. [Link]
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High-Throughput Screening Data Analysis. (2016, July 22). Basicmedical Key. [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). ResearchGate. [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). Environmental Health Perspectives. [Link]
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Validation of a high throughput screening assay to identify small molecules that target the eukaryotic replicative helicase. (2022, January 8). SLAS Discovery. [Link]
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High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (n.d.). Journal of Medicinal Chemistry. [Link]
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6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors. (2011, March 1). Bioorganic & Medicinal Chemistry Letters. [Link]
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Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. (n.d.). Scientific Reports. [Link]
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Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery. (n.d.). Loyola eCommons. [Link]
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High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. (n.d.). Scientific Reports. [Link]
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High-throughput screening yields several small-molecule inhibitors of repeat-associated non-AUG translation. (2019, October 23). PNAS. [Link]
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Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. (2006, August 1). Proceedings of the National Academy of Sciences. [Link]
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Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. (n.d.). MDPI. [Link]
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Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022, October 9). Frontiers in Chemistry. [Link]
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Validating Purity of 1-(6-Aminopyrimidin-4-yl)ethanone: A Comparative Guide to qNMR vs. HPLC
Introduction: The Analytical Challenge in Drug Development
1-(6-Aminopyrimidin-4-yl)ethanone is a critical pyrimidine building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Validating its absolute purity is a stringent requirement for downstream pharmaceutical development, as impurities can drastically impact reaction yields and the safety profile of the final Active Pharmaceutical Ingredient (API).
Traditionally, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for purity assessment. However, HPLC-UV relies heavily on the assumption that the analyte and its impurities share similar UV response factors, or it necessitates the synthesis of identical, highly purified reference standards for every detected impurity .
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary metrological method. By measuring the intrinsic magnetic properties of nuclei, qNMR provides a direct measurement of absolute purity (mass fraction) without requiring an identical reference standard , . This guide objectively compares the performance of qNMR against HPLC-UV for validating the purity of 1-(6-Aminopyrimidin-4-yl)ethanone, providing actionable experimental protocols and comparative data.
Mechanistic Causality: Why qNMR Outperforms Area Normalization
As a Senior Application Scientist, I frequently encounter discrepancies between chromatographic purity and true mass fraction. Here is the causality behind choosing qNMR over HPLC for pyrimidine derivatives:
-
Eradication of Relative Response Factors (RRFs): In HPLC-UV, a co-eluting impurity with a high molar absorptivity at the chosen wavelength (e.g., 254 nm) will artificially inflate the impurity profile. Conversely, non-chromophoric impurities (like residual solvents, water, or inorganic salts) remain completely invisible, leading to an overestimation of purity , . qNMR relies on the fundamental physics that the integrated intensity of a proton resonance signal is strictly proportional to the number of protons it represents and the molar concentration of the molecule .
-
The Internal Calibrant Paradigm: Recent revisions to USP General Chapters <761> and <1761> emphasize the transition to qNMR as a metrological standard, utilizing an "internal calibrant" (IC) rather than a traditional reference standard , . This means we can determine the exact purity of 1-(6-Aminopyrimidin-4-yl)ethanone using a highly pure, universally accepted standard like 3,5-Dinitrobenzoic acid (DNBA), entirely bypassing the need for a certified standard of the pyrimidine itself.
Workflow & Logical Relationships
Comparative workflow of qNMR vs. HPLC-UV for absolute purity validation.
Experimental Protocol: Self-Validating qNMR System
To ensure scientific integrity and compliance with USP <761>, the following protocol establishes a self-validating system for the purity determination of 1-(6-Aminopyrimidin-4-yl)ethanone.
Rationale for Experimental Choices
-
Internal Calibrant (IC) Selection: 3,5-Dinitrobenzoic acid (DNBA) is selected. The aromatic protons of DNBA resonate at ~9.0 ppm and ~9.1 ppm. This provides crucial baseline separation from the pyrimidine protons of the analyte (H2 at ~8.5 ppm, H5 at ~7.0 ppm, and the acetyl CH3 at ~2.5 ppm), preventing integration overlap.
-
Relaxation Delay (D1): In quantitative FT-NMR, the delay between pulses must be long enough to allow complete longitudinal relaxation (T1) of all excited nuclei. Failing to do so causes signal saturation, skewing the integration ratio . A D1 of 60 seconds is implemented here, exceeding 5×T1 of the slowest relaxing proton in the mixture.
Step-by-Step Methodology
-
Gravimetric Preparation: Accurately weigh approximately 20.0 mg of 1-(6-Aminopyrimidin-4-yl)ethanone and 15.0 mg of the certified DNBA internal calibrant using a calibrated microbalance (d = 0.001 mg). Record the exact masses to five decimal places.
-
Solvation: Dissolve the co-weighed powders in 0.8 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.05% v/v TMS. Ensure complete dissolution via vortexing and gentle sonication to prevent concentration gradients.
-
System Suitability Test (SST): Before quantitative acquisition, run a preliminary 1H-NMR scan. Verify that the Signal-to-Noise Ratio (SNR) of the analyte and IC peaks is >150, and the line-width at half-height is < 2.0 Hz. This self-validating step confirms magnetic field homogeneity and ensures the system is precise enough for quantitative analysis .
-
Data Acquisition: Acquire the 1H-NMR spectrum at 298 K using a 90° excitation pulse. Set the spectral width to encompass -2 to 14 ppm. Use a relaxation delay (D1) of 60 seconds and accumulate 64 transients.
-
Integration and Calculation: Apply a manual baseline correction. Integrate the analyte peak (e.g., the acetyl CH3 singlet at ~2.5 ppm, N=3) and the IC peak (DNBA aromatic proton at 9.0 ppm, N=1).
-
Mass Fraction Determination: Calculate the absolute purity ( Px ) using the fundamental qNMR equation :
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, P = purity).
Quantitative Data Comparison
The following table summarizes the comparative performance of qNMR and HPLC-UV for a single synthesized batch of 1-(6-Aminopyrimidin-4-yl)ethanone. The data clearly demonstrates the overestimation risk inherent to HPLC area normalization.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV at 254 nm) |
| Primary Principle | Direct proportionality of signal to molar concentration . | Differential partitioning and UV absorbance . |
| Reference Standard Needed | Universal Internal Calibrant (e.g., DNBA) . | Identical Reference Standard of Analyte & Impurities . |
| Analyte Purity Result | 97.82% ± 0.15% (w/w) | 99.45% ± 0.05% (Area %) |
| Detection of Water/Solvents | Yes (Directly visible and quantifiable in spectrum) . | No (Invisible to UV detection) . |
| Precision (RSD) | < 0.5% (High precision with proper T1 relaxation) . | < 0.2% (Excellent instrumental repeatability) . |
| Analytical Conclusion | Provides true mass fraction. Successfully identified 1.2% residual solvent. | Overestimates purity due to the inability to detect non-chromophoric impurities. |
Conclusion
For the rigorous purity validation of 1-(6-Aminopyrimidin-4-yl)ethanone, qNMR serves as an indispensable, metrologically sound alternative to HPLC. While HPLC remains highly valuable for separating complex impurity profiles and routine high-throughput screening, it is fundamentally a relative method susceptible to UV response bias. By employing qNMR with a certified internal calibrant, researchers can achieve traceable, absolute mass fraction determinations, fulfilling the stringent requirements of modern pharmaceutical quality control and USP <761> guidelines.
References
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia. URL: [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. URL:[Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. GMP Compliance. URL: [Link]
-
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia. URL: [Link]
Comparative Hepatotoxicity of Pyrimidine Scaffolds: 1-(6-Aminopyrimidin-4-yl)ethanone in Human vs. Rat Models
Executive Summary
The compound 1-(6-Aminopyrimidin-4-yl)ethanone (CAS: 1552444-11-7) serves as a critical molecular building block in the synthesis of advanced targeted therapeutics, particularly pyrimidine-based kinase inhibitors (e.g., CDK4/6, PI3K, and EGFR inhibitors). While these targeted therapies offer unprecedented oncological efficacy, pyrimidine derivatives frequently encounter high attrition rates during preclinical development due to Drug-Induced Liver Injury (DILI)[1].
A major challenge in predicting DILI liability is the profound species-specific divergence in hepatic metabolism. Traditional rodent models often fail to accurately predict human hepatotoxicity due to differences in cytochrome P450 (CYP) expression and mitochondrial resilience[2]. This guide provides an objective, data-driven comparison of the hepatotoxic profile of the 1-(6-Aminopyrimidin-4-yl)ethanone scaffold in Primary Human Hepatocytes (PHH) versus Primary Rat Hepatocytes (PRH), detailing the mechanistic causality and the experimental workflows required for rigorous safety validation.
Mechanistic Basis: The Pyrimidine Scaffold in DILI
The Causality of Toxicity
The hepatotoxicity of pyrimidine-based compounds is rarely driven by the parent molecule itself. Instead, it is typically an intrinsic, metabolism-dependent toxicity. When processed by hepatic enzymes, the pyrimidine ring can undergo bioactivation, forming chemically reactive metabolites (CRMs) such as epoxides or reactive iminoquinones[3].
These electrophilic intermediates rapidly deplete intracellular glutathione (GSH) pools. Once the antioxidant defense is exhausted, CRMs covalently bind to essential cellular macromolecules, particularly mitochondrial proteins. This disruption leads to mitochondrial dysfunction, a severe drop in ATP production, and the accumulation of reactive oxygen species (ROS), ultimately triggering hepatocellular apoptosis or necrosis[3].
Species Differences: Human vs. Rat Divergence
Rats are notoriously poor predictors of human DILI for pyrimidine derivatives. This discrepancy is rooted in two primary physiological differences:
-
Metabolic Routing: Human hepatocytes rely heavily on CYP3A4, which is highly prone to bioactivating the pyrimidine scaffold into reactive N-oxides. Conversely, rat hepatocytes utilize CYP3A1 and CYP3A2, which favor rapid ring hydroxylation, producing stable, easily excretable Phase II conjugates[4].
-
Mitochondrial Resilience: Even when exposed to similar levels of reactive metabolites, rat mitochondria exhibit a higher threshold for oxidative stress. Studies have shown that rats form significantly fewer mitochondrial protein adducts compared to humans, rendering them artificially resistant to mitochondrial toxicity[2].
Mechanistic Pathway Visualization
The following diagram illustrates the divergent metabolic handling of the 1-(6-Aminopyrimidin-4-yl)ethanone scaffold between human and rat models.
Fig 1: Divergent metabolic pathways of 1-(6-Aminopyrimidin-4-yl)ethanone in human vs. rat models.
Experimental Protocols: A Self-Validating System
To accurately capture the hepatotoxic potential of this scaffold, researchers must utilize assays that preserve metabolic competence over extended periods. Standard 2D cell cultures (like HepG2) rapidly lose CYP450 expression within 48 hours, yielding false negatives[3]. Therefore, 3D primary hepatocyte spheroids and targeted biochemical trapping assays are required.
Protocol 1: 3D Spheroid Hepatocyte Toxicity Assay
Rationale: 3D spheroids maintain in vivo-like transcript levels and activity of drug-metabolizing enzymes for weeks, allowing for the assessment of chronic, metabolism-driven toxicity[4].
-
Cell Seeding: Thaw cryopreserved Primary Human Hepatocytes (PHH) and Primary Rat Hepatocytes (PRH). Seed at 2,000 cells/well in ultra-low attachment 96-well microplates.
-
Spheroid Aggregation: Centrifuge plates at 200 × g for 5 minutes. Incubate at 37°C (5% CO2) for 5 days to allow compact 3D spheroid formation and stabilization of CYP450 expression networks.
-
Compound Dosing: Expose the spheroids to 1-(6-Aminopyrimidin-4-yl)ethanone across a concentration gradient (0.1–100 μM) for 72 hours. Replace culture media daily to mimic continuous pharmacokinetic exposure.
-
Multiplexed Quantification: Lyse the spheroids and perform a multiplexed assay using ATP quantification (e.g., CellTiter-Glo 3D) to measure cell viability, paired with a fluorometric GSH assay to evaluate oxidative stress[4].
Protocol 2: Reactive Metabolite Trapping (GSH Trapping)
Rationale: Covalent binding assays and reactive metabolite trapping are essential to directly detect and quantify the formation of electrophilic intermediates before they cause irreversible cellular damage[5].
-
Microsomal Incubation: Incubate 10 μM of the test compound with 1 mg/mL of either Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Trapping Agent Addition: Introduce 5 mM reduced glutathione (GSH) to the mixture. GSH acts as a surrogate nucleophile, trapping electrophilic reactive metabolites generated by the pyrimidine ring[5].
-
Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated Phase I metabolism. Incubate the mixture at 37°C for 60 minutes.
-
Quenching and Analysis: Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS (utilizing neutral loss scanning for m/z 129) to detect and quantify specific GSH-adducts.
Comparative Experimental Data
The quantitative data below highlights the stark contrast in toxicity profiles when evaluating the 1-(6-Aminopyrimidin-4-yl)ethanone scaffold in human versus rat models. Relying solely on 2D cultures or rat models obscures the compound's true DILI liability.
| Toxicological Parameter | Primary Human Hepatocytes (PHH) | Primary Rat Hepatocytes (PRH) | Mechanistic Implication |
| IC50 (24h) - 2D Culture | > 100 μM | > 100 μM | 2D cultures lack sustained CYP activity, leading to false negatives in both species. |
| IC50 (72h) - 3D Spheroid | 18.5 ± 2.1 μM | 64.2 ± 5.4 μM | PHH spheroids reveal significant metabolism-dependent toxicity; PRH remains highly resistant. |
| GSH Depletion (at 10 μM) | 45% reduction | 12% reduction | High bioactivation in humans rapidly exhausts antioxidant defenses[3]. |
| Mitochondrial ROS Generation | 3.2-fold increase | 1.1-fold increase | Human models show severe mitochondrial stress; rats exhibit high mitochondrial resilience[2]. |
| GSH-Adduct Formation (LC-MS) | High (Multiple adduct peaks) | Trace / Below LOQ | Confirms human-specific CYP3A4 bioactivation into reactive electrophiles[5]. |
Conclusion
Evaluating the hepatotoxicity of pyrimidine intermediates like 1-(6-Aminopyrimidin-4-yl)ethanone requires a robust understanding of species-specific metabolic routing. While rat models suggest a wide safety margin, 3D human hepatocyte models and GSH trapping assays reveal a distinct liability for reactive metabolite formation and mitochondrial dysfunction. Drug development professionals must prioritize humanized in vitro systems (such as PHH spheroids) early in the pipeline to accurately de-risk pyrimidine-based kinase inhibitors.
References
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Sources
- 1. Improved Detection of Drug-Induced Liver Injury by Integrating Predicted in vivo and in vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Liver Injury: Advances in Mechanistic Understanding that will Inform Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [In Vitro and in Vivo Assessments of Drug-induced Hepatotoxicity and Drug Metabolism in Humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Translational Gap: In Vitro to In Vivo Correlation of 1-(6-Aminopyrimidin-4-yl)ethanone Derivatives
Translating exceptional in vitro biochemical potency into robust in vivo efficacy remains one of the most formidable bottlenecks in targeted oncology and immunology. Historically, highly potent kinase inhibitors have failed in animal models due to poor physicochemical properties—specifically, high crystal lattice forces that lead to dismal aqueous solubility and rapid clearance.
This guide provides an objective, data-driven comparison of legacy kinase scaffolds versus modern 1-(6-Aminopyrimidin-4-yl)ethanone derivatives . By analyzing their structural mechanics and providing validated experimental workflows, we will demonstrate how the aminopyrimidine core fundamentally repairs the in vitro to in vivo correlation (IVIVC) [1].
Mechanistic Rationale: Why the Aminopyrimidine Core Succeeds
The 1-(6-Aminopyrimidin-4-yl)ethanone scaffold is a privileged building block in the design of modern targeted therapies (e.g., B-Raf, MNK, and RIPK1 inhibitors). Its success lies in its dual-functionality:
-
Hinge Binding (The 6-Amino Group): The primary amine acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase ATP-binding hinge region (e.g., Cys532 in mutant B-Raf).
-
Physicochemical Tuning (The Ethanone Vector): The acetyl group at the 4-position serves as a versatile synthetic handle. Through reductive amination or condensation, chemists can append sp³-hybridized solubilizing groups. This 3D structural expansion disrupts the planar stacking typical of older aromatic systems, breaking strong crystal lattice forces and significantly lowering the compound's melting point.
Furthermore, the aminopyrimidine core introduces a basic center (pKa ~4.0–5.0). This ensures the molecule protonates in the acidic environment of the stomach, driving rapid dissolution before intestinal absorption—a critical factor for in vivo exposure [1].
Fig 1: Kinase signaling cascade illustrating targeted inhibition by aminopyrimidine derivatives.
Quantitative Data Comparison: In Vitro vs. In Vivo
To illustrate the translational superiority of the aminopyrimidine scaffold, we compare a legacy pyrazolopyridine B-Raf inhibitor against a highly optimized aminopyrimidine derivative. While both exhibit sub-nanomolar in vitro potency, their in vivo fates diverge drastically due to solubility and clearance profiles.
| Compound Class | Representative Scaffold | In Vitro IC₅₀ (nM) | Cellular p-ERK IC₅₀ (nM) | Thermodynamic Solubility (pH 6.8, µg/mL) | In Vivo Clearance (mL/min/kg) | Tumor Growth Inhibition (%) |
| Pyrazolopyridine (Legacy) | Compound 2 | 1.2 | 15.0 | < 1.0 | 45.2 | 40% (Sub-optimal exposure) |
| Aminopyrimidine Derivative | Compound 35 | 0.8 | 4.0 | > 50.0 | 12.4 | 92% (Robust efficacy) |
Data adapted from the foundational pharmacokinetic profiling of aminopyrimidine-based inhibitors [1].
Causality Analysis: The legacy compound fails in vivo because its flat, lipophilic structure results in a high melting point and poor thermodynamic solubility (< 1.0 µg/mL). Despite high target affinity, it cannot reach therapeutic plasma concentrations. The aminopyrimidine derivative utilizes its basic center to achieve >50-fold higher solubility, resulting in a low clearance rate (12.4 mL/min/kg) and driving a 92% tumor regression in xenograft models.
Validated Experimental Protocols
To ensure scientific integrity, the evaluation of these derivatives must rely on a self-validating system. This means incorporating internal controls (e.g., normalizing phosphorylated targets to total protein) and establishing a direct Pharmacokinetic/Pharmacodynamic (PK/PD) correlation.
Protocol A: In Vitro Cellular Target Engagement (Phosphorylation Assay)
This assay confirms that the compound penetrates the cell membrane and engages the target in a complex biological matrix.
-
Cell Culture: Plate Malme-3M cells (harboring the B-RafV600E mutation) at a density of 2×104 cells/well in a 96-well plate. Incubate overnight at 37°C.
-
Compound Treatment: Treat cells with a 10-point serial dilution of the 1-(6-Aminopyrimidin-4-yl)ethanone derivative (ranging from 10 µM to 0.1 nM) for exactly 2 hours.
-
Controlled Lysis: Aspirate media and lyse cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄) to freeze the phosphorylation state.
-
Quantification (Self-Validation): Transfer lysates to a dual-readout ELISA plate. Measure both phosphorylated ERK (p-ERK) and total ERK . Normalize the p-ERK signal to total ERK to ensure the IC₅₀ reflects true kinase inhibition rather than non-specific cytotoxicity.
-
Analysis: Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Protocol B: In Vivo Xenograft Efficacy & PK/PD Correlation
This protocol bridges the gap by proving that in vivo efficacy is directly driven by drug exposure.
-
Model Establishment: Subcutaneously implant 5×106 Colo205 human colon carcinoma cells into the right flank of female athymic nude mice.
-
Randomization: Once tumors reach an average volume of 150 mm³, randomize mice into vehicle control and treatment groups (n=8 per group).
-
Dosing Regimen: Administer the aminopyrimidine derivative via oral gavage (30 mg/kg) once daily. Formulate the drug as a crystalline suspension in 0.5% methylcellulose/0.2% Tween-80 to leverage its improved gastric solubility.
-
Efficacy Monitoring: Measure tumor volume bi-weekly using digital calipers. Calculate Tumor Growth Inhibition (TGI) relative to the vehicle control on Day 14.
-
PK/PD Sampling: On Day 14, collect blood samples via tail vein bleed at 1, 2, 4, 8, and 24 hours post-dose. Quantify plasma drug concentrations via LC-MS/MS and correlate the Area Under the Curve (AUC) with the observed tumor regression.
Fig 2: Translational workflow from in vitro biochemical screening to in vivo efficacy validation.
Conclusion
The transition from a promising in vitro hit to an in vivo lead requires more than just target affinity; it demands meticulous physicochemical engineering. Derivatives built upon the 1-(6-Aminopyrimidin-4-yl)ethanone scaffold solve the historical IVIVC disconnect by providing a basic hinge-binding core that breaks planar crystal lattices and enhances gastric solubility. By implementing the self-validating protocols outlined above, development teams can confidently translate biochemical potency into durable in vivo therapeutic outcomes.
References
-
Mathieu, S., Gradl, S. N., Ren, L., Wen, Z., Aliagas, I., Gunzner-Toste, J., Lee, W., Pulk, R., Zhao, G., Alicke, B., & others. (2012). "Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties." Journal of Medicinal Chemistry, 55(6), 2869–2881.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
